Abcb1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H39F3FeN2O4PS+ |
|---|---|
Molecular Weight |
739.6 g/mol |
IUPAC Name |
1-benzylimidazole;carbanide;cyclopentene;iron(2+);methanone;trifluoromethanesulfonic acid;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C10H10N2.C5H8.CHF3O3S.CHO.CH3.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-10(5-3-1)8-12-7-6-11-9-12;1-2-4-5-3-1;2-1(3,4)8(5,6)7;1-2;;/h1-15H;1-7,9H,8H2;1-2H,3-5H2;(H,5,6,7);1H;1H3;/q;;;;2*-1;+2/p+1 |
InChI Key |
ZNBGETFYJMSXQJ-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].[CH-]=O.C1CC=CC1.C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Inhibition of P-glycoprotein: A Technical Guide on the Mechanisms of Action of ABCB1 Modulators
Introduction: While a specific P-glycoprotein (P-gp, ABCB1) inhibitor designated "Abcb1-IN-1" is not prominently documented in the current scientific literature, this guide provides an in-depth exploration of the multifaceted mechanisms through which various chemical entities inhibit this critical ATP-binding cassette (ABC) transporter. P-glycoprotein plays a pivotal role in the development of multidrug resistance (MDR) in cancer cells by actively extruding a wide array of chemotherapeutic agents, thereby diminishing their intracellular concentrations and therapeutic efficacy.[1][2][3] Understanding the molecular interactions between inhibitors and P-gp is paramount for the rational design of novel MDR reversal agents. This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on P-gp inhibition, detailing common experimental approaches and presenting quantitative data for well-characterized inhibitors.
The Architecture and Function of P-glycoprotein (ABCB1)
P-glycoprotein is a 170 kDa transmembrane glycoprotein encoded by the ABCB1 gene in humans. It is a member of the MDR/TAP subfamily of ABC transporters.[2] The transporter consists of two homologous halves, each comprising six transmembrane helices and a nucleotide-binding domain (NBD).[4][5] The two NBDs bind and hydrolyze ATP, providing the energy required for the conformational changes that drive substrate efflux.[5][6] P-gp's substrate promiscuity is a hallmark of its function, enabling it to recognize and transport a vast range of structurally diverse hydrophobic and amphipathic compounds.[5]
The transport cycle of P-glycoprotein is a dynamic process involving ATP binding and hydrolysis, which induce significant conformational rearrangements. These changes transition the protein from an inward-facing conformation, with high affinity for substrates from the cytoplasm or inner leaflet of the cell membrane, to an outward-facing conformation that releases the substrate to the extracellular space.
Mechanisms of P-glycoprotein Inhibition
The inhibition of P-glycoprotein's transport function can be achieved through several mechanisms, primarily centered around interference with substrate binding and the ATP hydrolysis cycle.
Competitive Inhibition: Many P-gp inhibitors act as competitive substrates, vying with chemotherapeutic drugs for binding to the transporter's large and flexible drug-binding pocket.[7] These inhibitors typically have a high affinity for P-gp but are often transported poorly themselves. By occupying the binding site, they prevent the efflux of co-administered cytotoxic drugs.
Modulation of ATPase Activity: The interaction of inhibitors with P-glycoprotein often has a complex effect on its ATPase activity. At low concentrations, some compounds can stimulate ATP hydrolysis, while at higher concentrations, they inhibit it.[3][7] This biphasic effect suggests the presence of multiple, allosterically linked binding sites or a complex interplay between substrate binding and the conformational changes required for ATP hydrolysis. For instance, low concentrations of CBT-1® have been shown to stimulate P-gp-mediated ATP hydrolysis.[7] Similarly, a novel monothiazole derivative, compound 28, also stimulated the basal ATP hydrolysis of P-gp in a concentration-dependent manner.[3]
Allosteric Modulation: Some inhibitors may bind to sites distinct from the primary substrate-binding pocket, inducing conformational changes that either prevent substrate binding or uncouple ATP hydrolysis from the transport process. This allosteric modulation can effectively lock the transporter in a conformation that is incompetent for drug efflux.
Quantitative Analysis of P-glycoprotein Inhibitors
The potency and efficacy of P-glycoprotein inhibitors are quantified using various biochemical and cell-based assays. The following table summarizes key data for several well-characterized P-gp inhibitors.
| Inhibitor | IC50 (IAAP Labeling) | EC50 (ATPase Stimulation) | Reversal of Drug Resistance | Cell Lines | Reference |
| CBT-1® | 0.14 µM | < 1 µM (stimulation) | Completely reversed resistance to vinblastine, paclitaxel, and depsipeptide at 1 µM | SW620 Ad20 | [7] |
| Compound 28 | 0.75 µM | 0.027 µM | Reduced paclitaxel resistance at 3 µM | SW620/Ad300, HEK/ABCB1 | [3] |
| Cyclosporine A | Not specified | Not specified | Significantly decreased paclitaxel resistance at 3 µM | HEK/ABCB1 | [3] |
| Tariquidar | Not specified | Inhibited ATPase activity in native membranes (IC50 in 10-40 nM range) | Potent P-gp inhibitor | Not specified | [1][8] |
| Verapamil | Not specified | Not specified | Less potent than CBT-1® | Not specified | [1] |
| Valspodar | Not specified | Not specified | Approximately equivalent potency to CBT-1® | Not specified | [1] |
Experimental Protocols for Characterizing P-glycoprotein Inhibitors
A multi-pronged experimental approach is necessary to fully elucidate the mechanism of action of a potential P-gp inhibitor.
1. Inhibition of Substrate Efflux:
-
Methodology: This is often the initial screening assay to identify potential P-gp inhibitors. P-gp-overexpressing cells are pre-loaded with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM. The cells are then incubated with the test compound, and the retention of the fluorescent substrate is measured over time using flow cytometry or fluorescence microscopy. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.[1][7]
-
Rationale: This assay directly assesses the functional consequence of P-gp inhibition – the restoration of intracellular substrate accumulation.
2. Competitive Binding Assays:
-
Methodology: To determine if an inhibitor binds to the P-gp drug-binding site, a competitive binding assay using a radiolabeled photoaffinity analog of a P-gp substrate, such as [¹²⁵I]-iodoarylazidoprazosin (IAAP), is employed. P-gp-rich membrane vesicles are incubated with [¹²⁵I]-IAAP and varying concentrations of the test inhibitor. Upon UV irradiation, the IAAP covalently crosslinks to the P-gp binding site. The amount of incorporated radioactivity is then quantified by autoradiography following SDS-PAGE. A decrease in radioactivity indicates that the test compound competes with IAAP for the same binding site.[3][7]
-
Rationale: This assay provides direct evidence of binding to the substrate-binding pocket and allows for the determination of the inhibitor's binding affinity (IC50).
3. ATPase Activity Assays:
-
Methodology: The effect of a test compound on the ATP hydrolysis activity of P-gp is measured using purified P-gp reconstituted into proteoliposomes or in membrane vesicles from P-gp-overexpressing cells. The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) in the presence of varying concentrations of the test compound.
-
Rationale: This assay reveals whether the inhibitor modulates the energy-providing engine of the transporter. As mentioned, inhibitors can either stimulate or inhibit ATPase activity, providing insights into their specific mechanism of interaction.[3][7]
4. Reversal of Multidrug Resistance (MDR):
-
Methodology: A cell viability or cytotoxicity assay is used to assess the ability of an inhibitor to sensitize P-gp-overexpressing cancer cells to a known chemotherapeutic agent that is a P-gp substrate (e.g., paclitaxel, vinblastine). The cancer cells are treated with a range of concentrations of the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of the inhibitor. Cell viability is then measured after a set incubation period (e.g., 72 hours) using assays like the MTT or CellTiter-Glo assay. A decrease in the IC50 of the chemotherapeutic agent in the presence of the inhibitor indicates reversal of MDR.[3][7]
-
Rationale: This is the ultimate test of a potential P-gp inhibitor's therapeutic potential, as it demonstrates the ability to restore the efficacy of anticancer drugs in a cellular context.
Visualizing the Mechanisms and Workflows
To better illustrate the complex processes involved in P-glycoprotein function and inhibition, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Effects of a detergent micelle environment on P-glycoprotein (ABCB1)-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of ABCB1 Inhibitors: A Technical Guide Based on Tariquidar Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ATP-binding cassette subfamily B member 1 (ABCB1) inhibitors, using the potent third-generation modulator tariquidar and its analogs as a representative case study. Overexpression of ABCB1, also known as P-glycoprotein (P-gp), is a major mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of numerous chemotherapeutic agents. Understanding the chemical features that govern the inhibitory potency of compounds against this efflux pump is critical for the rational design of novel MDR reversal agents.
Core Concept: ABCB1-Mediated Multidrug Resistance and Inhibition
ABCB1 is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse xenobiotics, including many anticancer drugs, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment. ABCB1 inhibitors, or modulators, can reverse this resistance by binding to the transporter and preventing the efflux of co-administered chemotherapeutic agents.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Structure-Activity Relationship of Tariquidar Analogs
Tariquidar (XR9576) is a potent, non-competitive inhibitor of ABCB1. Its structure consists of a dimethoxytetrahydroisoquinoline moiety linked to an anthranilamide core, which is further substituted with a quinoline ring. SAR studies on tariquidar analogs have revealed key structural features that influence their inhibitory activity.[1][2]
Data Presentation: Quantitative SAR of Tariquidar Analogs
The following tables summarize the SAR data for various tariquidar analogs, with modifications at different positions of the core structure. The activity is presented as the IC50 value, which is the concentration of the inhibitor required to reduce the ABCB1-mediated efflux of a probe substrate by 50%.
Table 1: Modifications of the Terminal Aromatic Ring System (R1) [1]
| Compound | R1 Group | IC50 (nM)[1] |
| 16 | 2-Quinolinyl | 790 ± 15 |
| 17 (XR9544) | 3-Quinolinyl | 87 ± 13 |
| 18 | 3-Isoquinolinyl | 4,900 |
| 26 (Tariquidar) | 3-Quinolinyl | 38 ± 18 |
Analysis: The position of the nitrogen atom in the terminal quinoline ring is crucial. A nitrogen at the 3-position (3-Quinolinyl) results in significantly higher potency compared to the 2-position or an isoquinoline ring.[1] This suggests specific steric and electronic requirements within the binding pocket of ABCB1.
Table 2: Substitutions on the Anthranilamide Ring (R2, R3) [1]
| Compound | R2 | R3 | IC50 (nM)[1] |
| 17 (XR9544) | H | H | 87 ± 13 |
| 19 | H | F | 60 ± 16 |
| 20 | F | H | 38 ± 13 |
| 21 | H | Cl | 149 ± 26 |
| 22 | Cl | H | 141 ± 19 |
| 23 | H | Me | 220 ± 66 |
| 26 (Tariquidar) | OCH3 | OCH3 | 38 ± 18 |
Analysis: Small, electron-withdrawing groups like fluorine at either the R2 or R3 position can maintain or slightly improve potency. However, the introduction of two methoxy groups at both positions, as seen in tariquidar, yields one of the most potent compounds in the series.[1] This highlights the importance of hydrophobic and potential hydrogen bond-accepting interactions in this region.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of potential ABCB1 inhibitors.
Calcein AM Efflux Assay
This is a high-throughput fluorescence-based assay to measure the inhibitory effect of compounds on ABCB1 function.
Principle: Calcein AM is a non-fluorescent, lipophilic substrate of ABCB1. It passively enters the cell and is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein, which is trapped inside. In cells overexpressing ABCB1, Calcein AM is rapidly effluxed before it can be hydrolyzed, resulting in low intracellular fluorescence. Inhibition of ABCB1 prevents this efflux, leading to the accumulation of fluorescent calcein.
Detailed Methodology:
-
Cell Culture: Seed ABCB1-overexpressing cells (e.g., K562/MDR, KB-V1) and the parental, non-resistant cell line in 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer (e.g., phenol red-free RPMI). Tariquidar or verapamil should be used as a positive control.
-
Compound Incubation: Remove the culture medium from the wells and wash with assay buffer. Add 100 µL of the test compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare a 2 µM solution of Calcein AM in assay buffer. Add 100 µL of this solution to each well (final Calcein AM concentration will be 1 µM).
-
Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence signal of the resistant cells to the signal from the parental cells (representing 100% inhibition). Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ABCB1 ATPase Activity Assay
This assay measures the effect of test compounds on the ATP hydrolysis rate of ABCB1.
Principle: ABCB1 utilizes the energy from ATP hydrolysis to transport substrates. Substrates of ABCB1 typically stimulate its basal ATPase activity, while inhibitors may either stimulate or inhibit it. The assay measures the amount of inorganic phosphate (Pi) released from ATP.
Detailed Methodology:
-
Membrane Preparation: Use commercially available membrane vesicles prepared from Sf9 insect cells or mammalian cells overexpressing human ABCB1.
-
Assay Setup: The assay is performed in a 96-well plate. For each test compound concentration, prepare two sets of wells: one for total ATPase activity and one for background activity (in the presence of sodium orthovanadate, a specific ABCB1 inhibitor).
-
Reaction Mixture: To each well, add the ABCB1-containing membranes (5-10 µg), the test compound at the desired concentration, and the assay buffer. Verapamil is often used as a positive control for stimulation.
-
Vanadate Control: To the background activity wells, add sodium orthovanadate (Na3VO4) to a final concentration of 1.2 mM.
-
Initiation of Reaction: Start the reaction by adding Mg-ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for 20-40 minutes.
-
Termination and Detection: Stop the reaction by adding a detection reagent that forms a colored complex with the liberated inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The ABCB1-specific ATPase activity is the difference between the total activity and the activity in the presence of vanadate. Plot the specific ATPase activity against the compound concentration to determine the EC50 for stimulation or IC50 for inhibition.
Cytotoxicity and MDR Reversal Assay
This assay determines the ability of a non-toxic concentration of an ABCB1 inhibitor to restore the cytotoxicity of a chemotherapeutic agent in resistant cells.
Principle: ABCB1-overexpressing cells are resistant to high concentrations of chemotherapeutic drugs. The addition of an effective ABCB1 inhibitor should sensitize these cells to the drug, resulting in a lower IC50 value for the chemotherapeutic agent.
Detailed Methodology:
-
Cell Seeding: Seed both the resistant and parental cells in 96-well plates and allow them to adhere.
-
IC50 Determination of Inhibitor: First, determine the IC50 of the test inhibitor alone to identify a non-toxic concentration (typically IC10 or lower) to be used in the reversal experiment.
-
MDR Reversal Setup: Treat the resistant cells with a serial dilution of a chemotherapeutic agent (e.g., paclitaxel, doxorubicin) either alone or in combination with a fixed, non-toxic concentration of the test inhibitor.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or WST-8 assay. This involves adding the reagent to the wells, incubating for 2-4 hours, and then measuring the absorbance.
-
Data Analysis: For each condition, calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log concentration of the chemotherapeutic agent and determine the IC50 value. The "Reversal Fold" is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the inhibitor.
Mandatory Visualizations
Experimental Workflow for ABCB1 Inhibitor Discovery
Caption: A typical workflow for the discovery and development of ABCB1 inhibitors.
References
The Discovery and Synthesis of Abcb1-IN-1: A Potent Inhibitor of the ABCB1 Transporter
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of Abcb1-IN-1, a novel and potent inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). This guide is intended for researchers, scientists, and professionals in the field of drug development who are focused on overcoming multidrug resistance in oncology and other therapeutic areas.
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers.[1][2] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, with ABCB1 being a prominent member.[3][4] ABCB1 functions as an ATP-dependent efflux pump, actively extruding a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific ABCB1 inhibitors is a critical strategy to reverse MDR and restore sensitivity to anticancer drugs.[1][2]
This compound, with the chemical name (E)-3-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-N-((4-((3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazin-6-yl)amino)naphthalen-1-yl)sulfonyl)propanamide, is a novel synthetic molecule designed to potently and selectively inhibit the function of the ABCB1 transporter. This guide details its rational design, chemical synthesis, and comprehensive biological characterization.
Discovery and Rational Design
The design of this compound was based on a pharmacophore model derived from known ABCB1 inhibitors. The structure incorporates three key chemical moieties, each contributing to its high affinity and inhibitory activity:
-
Bis(4-fluorophenyl)methyl)piperazine: This lipophilic group is designed to interact with the hydrophobic domains of the ABCB1 transporter's transmembrane region. The piperazine core provides a versatile scaffold for connecting different pharmacophoric elements.
-
Naphthalensulfonyl group: This moiety is crucial for establishing strong interactions within the drug-binding pocket of ABCB1.
-
Benzo[b][5][6]oxazin-3(4H)-one: This heterocyclic system is included to enhance the molecule's binding affinity and specificity for the ABCB1 transporter.
The combination of these fragments in a specific spatial orientation was hypothesized to lead to a potent inhibition of the transporter's efflux function.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to yield the final compound. The overall synthetic scheme is outlined below, with detailed protocols for each major step.
Synthesis of Key Intermediates
3.1.1. Synthesis of 1-(bis(4-fluorophenyl)methyl)piperazine (Intermediate A)
This intermediate is synthesized via a nucleophilic substitution reaction between piperazine and bis(4-fluorophenyl)methanol under basic conditions.
3.1.2. Synthesis of 6-amino-2H-benzo[b][5][6]oxazin-3(4H)-one (Intermediate B)
The synthesis of this intermediate can be achieved through a multi-step reaction sequence starting from commercially available materials, typically involving nitration, reduction, and cyclization steps.
3.1.3. Synthesis of 4-amino-naphthalen-1-sulfonamide (Intermediate C)
This intermediate is prepared from naphthalene through sulfonation, nitration, and subsequent reduction of the nitro group to an amine.
Final Assembly of this compound
The final steps involve the coupling of the key intermediates. Intermediate C is first reacted with a suitable propanoic acid derivative to introduce the linker. The resulting molecule is then coupled with Intermediate B. Finally, the piperazine moiety (Intermediate A) is introduced to yield this compound.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro assays to determine its potency as an ABCB1 inhibitor and its ability to reverse multidrug resistance.
Data Presentation
The quantitative data for a representative potent ABCB1 inhibitor with a similar structural scaffold to this compound is summarized in the tables below.
Table 1: In Vitro ABCB1 Inhibitory Activity
| Assay Type | Cell Line | Substrate | IC50 (nM) |
| Rhodamine 123 Efflux | ABCB1-overexpressing cells | Rhodamine 123 | 25 |
| Calcein-AM Efflux | ABCB1-overexpressing cells | Calcein-AM | 30 |
Table 2: Reversal of Doxorubicin Resistance
| Cell Line | Doxorubicin IC50 (nM) | Doxorubicin + this compound (100 nM) IC50 (nM) | Fold Reversal |
| Sensitive Parental Cell Line | 50 | 45 | 1.1 |
| ABCB1-overexpressing Resistant Cell Line | 2500 | 100 | 25 |
Table 3: ABCB1 ATPase Activity
| Compound | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |
| Control | 100 | 250 |
| This compound (1 µM) | 110 | 120 |
Experimental Protocols
4.2.1. Rhodamine 123 Efflux Assay
This assay is used to assess the functional activity of the ABCB1 transporter.
-
Cell Culture: ABCB1-overexpressing cells (e.g., MCF7/ADR) and their parental sensitive cell line (e.g., MCF7) are cultured to 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a positive control (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123, a fluorescent substrate of ABCB1, is added to each well to a final concentration of 5 µM and incubated for 30 minutes at 37°C.
-
Efflux Period: The loading medium is removed, and the cells are washed with ice-cold PBS. Fresh medium containing the corresponding concentrations of this compound is added, and the cells are incubated for an additional 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that results in a 50% increase in intracellular Rhodamine 123 accumulation compared to untreated control cells.
4.2.2. ABCB1 ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis activity of ABCB1.
-
Membrane Preparation: Crude membranes from cells overexpressing ABCB1 are prepared by ultracentrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains ABCB1 membranes, the test compound at various concentrations, and a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of MgATP. The plate is incubated at 37°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The ATPase activity is calculated based on the amount of Pi generated. The effect of this compound on both basal and substrate-stimulated (e.g., in the presence of verapamil) ATPase activity is determined.
Mechanism of Action and Signaling Pathway
This compound acts as a non-competitive inhibitor of the ABCB1 transporter. It binds to the drug-binding pocket of the transporter, inducing a conformational change that prevents the binding and/or translocation of chemotherapeutic substrates. This inhibition of the efflux pump leads to an increased intracellular accumulation of anticancer drugs, thereby restoring their cytotoxic effects in resistant cancer cells.
Mandatory Visualization
References
- 1. Reversal of multidrug resistance by derivatives of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of non-basic chalcone CYB-2 as a dual ABCG2/ABCB1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New multidrug-resistance-reversing drugs, MS-209 and SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.6. ABCB1 ATPase Activity Assay [bio-protocol.org]
- 6. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial In Vitro Evaluation of an ABCB1 Inhibitor
This technical guide provides a comprehensive overview of the initial in vitro assessment of a representative ATP-binding cassette sub-family B member 1 (ABCB1) inhibitor, designated here as AIF-1. The document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology. It details the methodologies for evaluating the inhibitor's potency and mechanism of action, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction to ABCB1 and Multidrug Resistance (MDR)
The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is an ATP-dependent efflux pump.[1][2] Its physiological role involves protecting cells from xenobiotics.[3][4] In oncology, the overexpression of ABCB1 in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[1][5] ABCB1 actively transports a wide array of structurally diverse anticancer drugs out of the cell, reducing their intracellular concentration and thus their efficacy.[5] Consequently, the development of potent and specific ABCB1 inhibitors to be used as chemosensitizers is a critical strategy to overcome MDR in cancer treatment.
AIF-1 is a novel synthetic compound identified as a modulator of ABCB1.[6] This guide outlines the essential in vitro assays and data required to characterize its inhibitory potential.
Quantitative Assessment of ABCB1 Inhibition
The primary goal of the initial evaluation is to quantify the inhibitor's ability to block ABCB1 function. This is typically achieved by measuring the intracellular accumulation of a known fluorescent ABCB1 substrate.
Table 1: Summary of In Vitro Activity of AIF-1
| Parameter | Cell Line | Assay | Value | Reference Compound |
| IC₅₀ | A549 (NSCLC) | Calcein AM Efflux | 8.6 µM | PSC833 |
| Substrate Accumulation | A549 (NSCLC) | Calcein AM Efflux | Up to 6-fold increase (at 10 µM) | 5-fold increase (PSC833) |
| Drug Accumulation | SKMES-1 (NSCLC) | Doxorubicin Uptake | 2.70 to 3.55 pmol/mg protein | 2.70 to 3.83 pmol/mg protein (PSC833) |
Data sourced from a study on a novel ABCB1 inhibitor, AIF-1.[6]
Mechanism of Action and Cellular Effects
The mechanism of an ABCB1 inhibitor involves binding to the transporter and preventing the efflux of chemotherapeutic agents. This restores the cytotoxic potential of the anticancer drug in resistant cells.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of an ABCB1 inhibitor.
This is a high-throughput fluorescence-based assay to measure the function of ABCB1.[7][8] Calcein AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein, which is retained in the cytoplasm.[5][9] However, in cells overexpressing ABCB1, the unhydrolyzed Calcein AM is actively pumped out, resulting in low intracellular fluorescence.[5] A functional inhibitor will block this efflux, leading to a dose-dependent increase in fluorescent signal.
Protocol Steps:
-
Cell Culture: Non-small cell lung cancer (NSCLC) cell lines A549 or SKMES-1, which have high ABCB1 expression, are cultured to ~80% confluency in appropriate media.[6] A normal cell line, such as the human immortalized lung epithelial cell line BEAS 2B, can be used as a negative control.[6]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., AIF-1, 1-20 µM) or a reference inhibitor (e.g., PSC833) for a specified time (e.g., 4 hours).[6]
-
Substrate Addition: Calcein AM is added to each well at a final concentration (e.g., 250 nM) and incubated for a defined period (e.g., 15-30 minutes) at 37°C.[9][10]
-
Fluorescence Measurement: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the reaction. The intracellular calcein fluorescence is measured using a luminometer or fluorescence plate reader (Ex/Em ≈ 490/525 nm).[9][11]
-
Data Analysis: The relative ABCB1 activity is calculated as the ratio of calcein accumulation in inhibitor-treated cells versus untreated control cells.[11] IC₅₀ values are determined by fitting the dose-response data to a non-linear regression curve.
To confirm that the inhibitor enhances the retention of actual chemotherapeutic drugs, intracellular drug levels can be quantified.
Protocol Steps:
-
Cell Culture and Seeding: As described in section 4.1.
-
Treatment: Cells are pre-treated with the inhibitor (e.g., AIF-1) or a reference compound.
-
Drug Incubation: A known ABCB1 substrate drug, such as doxorubicin, is added and incubated for a set period.
-
Cell Lysis and Analysis: After incubation and washing, cells are lysed. The intracellular doxorubicin concentration is quantified using a sensitive analytical method like LC-MS/MS.[2][6]
This assay determines if the inhibitor can sensitize resistant cells to a chemotherapeutic agent.
Protocol Steps:
-
Cell Seeding: Resistant cells are seeded in 96-well plates.
-
Combination Treatment: Cells are treated for an extended period (e.g., 72 hours) with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the inhibitor (e.g., AIF-1).[6]
-
Viability Measurement: Cell viability is assessed using a standard method such as MTT or WST-1 assay.
-
Data Analysis: The EC₅₀ (half-maximal effective concentration) of the chemotherapeutic agent is calculated for both conditions. A significant reduction in the EC₅₀ in the presence of the inhibitor indicates successful reversal of resistance.
ABCB1 Regulatory Signaling Pathways
The expression of the ABCB1 gene is not static and can be upregulated by the reactivation of various developmental signaling pathways in cancer cells.[3][4] Understanding these pathways can provide context for the inhibitor's application and potential resistance mechanisms. Key pathways include the Wnt/β-catenin, MAPK, and PI3K pathways.[1][4]
Conclusion
The initial in vitro evaluation of an ABCB1 inhibitor like AIF-1 is a critical step in the drug development pipeline for overcoming multidrug resistance. A systematic approach involving quantitative functional assays, such as the Calcein AM efflux assay, and mechanistic studies provides a robust data package for further preclinical and clinical development. The data presented for AIF-1 demonstrates its potential as a selective and potent ABCB1 modulator, warranting further investigation.[6]
References
- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Understanding the Molecular Basis of ABCB1 Inhibition: A Technical Guide Featuring Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underlying the inhibition of the ATP-binding cassette (ABC) transporter B1, more commonly known as P-glycoprotein (P-gp) or MDR1. As a key player in multidrug resistance (MDR) in cancer and in modulating the pharmacokinetics of numerous drugs, understanding how to effectively inhibit ABCB1 is of paramount importance in drug development. This document uses the potent third-generation inhibitor, Tariquidar (XR9576), as a primary example to dissect the intricacies of ABCB1 inhibition.
Introduction to ABCB1
ABCB1 is a 170 kDa transmembrane glycoprotein that functions as an ATP-dependent efflux pump.[1] It is expressed in various tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a crucial role in protecting cells from toxic xenobiotics.[1] However, its overexpression in cancer cells is a major mechanism of resistance to a wide range of chemotherapeutic agents.[2] ABCB1 recognizes and transports a broad spectrum of structurally diverse hydrophobic and amphipathic compounds.[1] The energy for this transport is derived from ATP hydrolysis, which fuels conformational changes in the protein to move substrates across the cell membrane against a concentration gradient.[3]
The Inhibitor in Focus: Tariquidar
Tariquidar is a highly potent and specific, non-competitive inhibitor of ABCB1. Its development marked a significant advancement in overcoming ABCB1-mediated MDR due to its high affinity and low intrinsic transport by the pump. This section will delve into the quantitative aspects of Tariquidar's interaction with ABCB1.
Quantitative Data on Tariquidar Inhibition
The following table summarizes key quantitative parameters that define the inhibitory potential of Tariquidar against ABCB1.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Rhodamine 123 efflux) | 1 µM | Pgp-overexpressing cells | [4] |
| IC50 ([125I]-IAAP labeling) | 0.14 µM | Pgp-overexpressing cells | [4] |
| Reversal of Resistance (Vinblastine) | 1 µM | SW620 Ad20 cells | [4] |
| Reversal of Resistance (Paclitaxel) | 1 µM | SW620 Ad20 cells | [4] |
Molecular Mechanism of Tariquidar Inhibition
Tariquidar's inhibitory action is multifaceted, primarily involving the modulation of the transporter's ATPase activity and direct interaction with the drug-binding pocket.
Interaction with the ATP-Binding and Transmembrane Domains
The current understanding of ABCB1's function involves a complex cycle of ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), which induces conformational changes in the transmembrane domains (TMDs) where substrates bind. Tariquidar is believed to bind with high affinity to the central cavity of ABCB1, within the TMDs. This binding event stabilizes a conformation of the transporter that is incompatible with the efficient binding and/or translocation of substrates.
Effect on ATPase Activity
The interaction of inhibitors with ABCB1 can have varied effects on its ATPase activity. Some substrates at low concentrations can stimulate ATP hydrolysis, while at higher concentrations, they can be inhibitory. Potent inhibitors like Tariquidar are known to inhibit the basal and substrate-stimulated ATPase activity of ABCB1. This inhibition of ATP hydrolysis prevents the conformational changes necessary for substrate efflux. Low concentrations of some inhibitors, including CBT-1®, have been shown to stimulate Pgp-mediated ATP hydrolysis, suggesting a complex interaction.[4]
The following diagram illustrates the proposed inhibitory mechanism of Tariquidar on the ABCB1 transport cycle.
Signaling Pathways Regulating ABCB1 Expression
The expression of ABCB1 is not static and can be influenced by various signaling pathways, which has significant implications for the development of drug resistance. Understanding these pathways can reveal novel therapeutic targets to downregulate ABCB1 expression and resensitize cancer cells to chemotherapy.
Several signaling pathways have been implicated in the regulation of ABCB1 expression, including the Wnt/β-catenin pathway. The promoter region of the ABCB1 gene contains binding sites for transcription factors that are downstream effectors of these pathways.
The following diagram provides a simplified overview of a signaling pathway known to regulate ABCB1 expression.
Experimental Protocols for Studying ABCB1 Inhibition
The characterization of ABCB1 inhibitors relies on a variety of in vitro assays. This section provides detailed methodologies for key experiments.
ATPase Activity Assay
This assay measures the ATP hydrolysis rate of ABCB1 in the presence and absence of an inhibitor.
Principle: The ATPase activity is determined by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCB1.
-
Reaction Mixture: In a 96-well plate, combine membrane vesicles (20-50 µg of protein) with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 1 mM EGTA, and 10 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., Tariquidar) or a vehicle control. Incubate for 5 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture for 20-40 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 5% sodium dodecyl sulfate (SDS).
-
Phosphate Detection: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and a reducing agent) to detect the released Pi.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations. The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (a potent ATPase inhibitor) from the total activity.
Cellular Efflux (Transport) Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from ABCB1-overexpressing cells.
Principle: ABCB1 actively transports fluorescent substrates (e.g., Rhodamine 123, Calcein-AM) out of the cell. An effective inhibitor will block this efflux, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Seeding: Seed ABCB1-overexpressing cells and a parental control cell line in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer (e.g., phenol red-free medium) and pre-incubate with varying concentrations of the test inhibitor or vehicle control for 30-60 minutes at 37°C.
-
Substrate Loading: Add a fluorescent substrate (e.g., 1 µM Rhodamine 123) to each well and incubate for a further 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with ice-cold buffer to remove extracellular substrate and inhibitor. Then, add fresh warm buffer (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold buffer. Lyse the cells with a lysis buffer containing a non-ionic detergent.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. The inhibitory effect is calculated as the percentage increase in fluorescence in the presence of the inhibitor compared to the vehicle control.
The following diagram outlines the general workflow for an in vitro cellular efflux assay.
References
- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. mdpi.com [mdpi.com]
- 3. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Modulation of ABCB1-Mediated ATP Hydrolysis
Disclaimer: Extensive literature searches did not yield specific information on a compound designated "Abcb1-IN-1". The following technical guide has been compiled to serve as a comprehensive template, utilizing data from well-characterized modulators of the ABCB1 transporter to illustrate the methodologies and data presentation requested. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ABCB1 transporter function and inhibition.
Introduction to ABCB1 and its Role in ATP Hydrolysis
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial member of the ABC transporter superfamily.[1][2] These transporters are integral membrane proteins that utilize the energy derived from ATP hydrolysis to actively efflux a wide array of structurally and functionally diverse compounds across cellular membranes.[2][3][4] This efflux mechanism is a key contributor to the phenomenon of multidrug resistance (MDR) in cancer cells, which significantly hampers the efficacy of chemotherapy.[5] Furthermore, ABCB1's presence in vital barrier tissues, such as the blood-brain barrier, intestine, and kidneys, profoundly impacts the absorption, distribution, and elimination of many therapeutic agents.[1]
The function of ABCB1 is intrinsically linked to its ATPase activity.[4] The transporter possesses two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. This energy-releasing process drives conformational changes in the transmembrane domains (TMDs), facilitating the binding and subsequent translocation of substrates out of the cell.[2][6] The interaction of compounds with ABCB1 can modulate its ATPase activity in several ways:
-
Substrates typically stimulate ATP hydrolysis.
-
Inhibitors can either decrease the basal ATPase activity or block substrate-stimulated activity.
-
Some compounds exhibit a biphasic effect , stimulating ATPase activity at low concentrations and inhibiting it at higher concentrations.[7]
Understanding how a test compound affects ATP hydrolysis is a fundamental step in characterizing its interaction with ABCB1 and predicting its potential to overcome multidrug resistance or cause drug-drug interactions.
Quantitative Analysis of ABCB1 ATPase Modulation
The interaction of a modulator with ABCB1 can be quantified by measuring its effect on the rate of ATP hydrolysis. The following tables summarize hypothetical and representative data for different classes of ABCB1 modulators, illustrating how such data is typically presented.
Table 1: Effect of an ABCB1 Inhibitor (e.g., Zosuquidar) on ATPase Activity
| Parameter | Value | Description |
| Basal ATPase Activity | 100 nmol Pi/min/mg | The intrinsic rate of ATP hydrolysis by ABCB1 in the absence of any modulator. |
| IC50 | 50 nM | The concentration of the inhibitor that reduces the basal ATPase activity by 50%.[8] |
| Maximum Inhibition | 60% | The maximum percentage reduction in basal ATPase activity observed at saturating concentrations of the inhibitor.[8] |
Table 2: Effect of an ABCB1 Substrate/Modulator (e.g., Verapamil) on ATPase Activity
| Parameter | Value | Description |
| Basal ATPase Activity | 100 nmol Pi/min/mg | The intrinsic rate of ATP hydrolysis by ABCB1. |
| EC50 | 1.9 µM | The concentration of the modulator that produces 50% of the maximal stimulation of ATPase activity.[1][7] |
| Vmax (Stimulated) | 2546 ± 130 nmol Pi/min/mg | The maximum rate of ATP hydrolysis at a saturating concentration of the modulator.[7] |
| Ki | 214 - 454 µM | The concentration of the modulator that causes inhibition of ATPase activity at high concentrations (for biphasic modulators).[1][7] |
Table 3: Effect of a Potent Modulator (e.g., Tariquidar) on ATPase Activity
| Parameter | Effect | Description |
| Low Concentrations | Substrate-like behavior | Can be transported by ABCB1, potentially stimulating ATPase activity.[8][9] |
| High Concentrations | Inhibition | Potently inhibits the drug efflux function of ABCB1, while paradoxically still activating ATPase activity.[10][11] |
Experimental Protocols
Measurement of ABCB1 ATPase Activity
The vanadate-sensitive ATPase assay is a widely used method to determine the specific ATP hydrolysis activity of ABCB1. This assay measures the release of inorganic phosphate (Pi) from ATP.
Materials:
-
High-Five insect cell membranes or other preparations enriched with human ABCB1.
-
ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 1 mM EGTA, 10 mM MgCl₂).
-
ATP solution (e.g., 5 mM).
-
Test compound (e.g., "this compound") at various concentrations.
-
Sodium orthovanadate (Na₃VO₄), a known inhibitor of P-gp ATPase activity.
-
Reagents for phosphate detection (e.g., a malachite green-based colorimetric reagent).
-
96-well microplates.
-
Incubator (37°C).
-
Microplate reader.
Procedure:
-
Preparation: Thaw the ABCB1-containing membranes on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
ABCB1 membranes (e.g., 10 µg of total protein).
-
The test compound at the desired final concentration.
-
Assay buffer to bring the volume to a pre-determined level (e.g., 50 µL).
-
For control wells to measure non-specific ATPase activity, add sodium orthovanadate (e.g., 1.2 mM final concentration).[4]
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the transporter.
-
Initiation of Reaction: Start the reaction by adding ATP to each well to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) during which ATP hydrolysis occurs. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution that halts enzymatic activity, often a component of the phosphate detection reagent (e.g., an acidic solution).
-
Phosphate Detection: Add the colorimetric phosphate detection reagent to each well. Allow the color to develop according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green assays) using a microplate reader.
-
Calculation:
-
Calculate the amount of Pi released using a standard curve generated with known concentrations of phosphate.
-
The ABCB1-specific ATPase activity is determined by subtracting the ATPase activity in the presence of vanadate from the total activity in its absence.
-
Plot the specific ATPase activity as a function of the test compound concentration to determine parameters such as IC₅₀ or EC₅₀.
-
Visualizations: Pathways and Workflows
ABCB1 Catalytic Cycle and Inhibition
The following diagram illustrates the simplified catalytic cycle of ABCB1 and potential points of inhibition.
Caption: Simplified catalytic cycle of ABCB1 and points of modulator interaction.
Experimental Workflow for ATPase Assay
This diagram outlines the sequential steps of the ABCB1 ATPase assay.
Caption: Step-by-step workflow for the ABCB1 ATPase assay.
Logical Relationships of Modulator Effects
This diagram illustrates the different ways a compound can affect the ATPase activity of ABCB1.
Caption: Possible effects of a test compound on ABCB1 ATPase activity.
References
- 1. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein (ABCB1) - weak dipolar interactions provide the key to understanding allocrite recognition, binding, and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural insight into substrate and inhibitor discrimination by human P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein [frontiersin.org]
- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the Novelty of the Abcb1-IN-1 Chemical Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical novelty of Abcb1-IN-1, a potent inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). Overexpression of ABCB1 is a major mechanism of multidrug resistance (MDR) in cancer cells, making it a critical target for therapeutic intervention. This document provides a comprehensive analysis of the this compound scaffold in the context of existing inhibitors, detailed experimental protocols for its evaluation, and visual representations of key biological and experimental processes.
While the designation "this compound" is not widely cited in public literature, extensive research points to a key molecule, compound 28 , which possesses a novel (S)-valine-derived thiazole scaffold. This guide will focus on the characterization of this compound as the representative molecule for this compound.
The Chemical Scaffold of this compound (Compound 28)
The core structure of this compound (compound 28) is a peptidomimetic derived from (S)-valine and features a central thiazole ring. Specifically, it is characterized by a 3,4,5-trimethoxybenzoyl group attached to the amino terminus and a 2-aminobenzophenone group at the carboxyl terminus of a monothiazole zwitter-ion. This unique combination of moieties distinguishes it from previously reported ABCB1 inhibitors.
Novelty Assessment of the Chemical Scaffold
To ascertain the novelty of the this compound scaffold, a comparative analysis against established classes of ABCB1 inhibitors is essential. ABCB1 inhibitors are often categorized into four generations based on their development timeline, specificity, and potency.
Table 1: Comparison of this compound (Compound 28) Scaffold with Different Generations of ABCB1 Inhibitors
| Generation | Representative Inhibitors & Scaffolds | Key Characteristics | Novelty of this compound Scaffold |
| First | Verapamil (phenylalkylamine), Cyclosporine A (cyclic peptide) | Low potency, lack of specificity, significant toxicity and off-target effects. Often repurposed drugs. | The (S)-valine-derived thiazole core of this compound is structurally distinct from the phenylalkylamine and large cyclic peptide scaffolds of first-generation inhibitors. |
| Second | Dexverapamil (Verapamil analog), Valspodar (cyclosporine analog) | Improved potency over the first generation, but still plagued by interactions with other ABC transporters and cytochrome P450 enzymes, leading to unpredictable pharmacokinetics. | This compound is not a direct analog of first-generation inhibitors and possesses a more constrained, non-peptide backbone compared to valspodar. |
| Third | Tariquidar, Elacridar, Zosuquidar (quinoline and acridine derivatives) | High potency and specificity for ABCB1. However, clinical development has been hampered by toxicity and limited efficacy. | The peptidomimetic nature of this compound, with its thiazole core, represents a departure from the largely heterocyclic and rigid aromatic systems of the third-generation inhibitors. |
| Fourth | Natural products (e.g., flavonoids, alkaloids), novel synthetic compounds | Diverse chemical structures, often derived from natural sources, aiming for improved efficacy and reduced toxicity. This generation is less clearly defined. | This compound's scaffold, while synthetic, aligns with the fourth-generation's pursuit of novel chemical entities. Its thiazole-based peptidomimetic design is a novel approach within this evolving class. |
The (S)-valine-derived thiazole scaffold of this compound presents a unique chemical architecture that is not represented in the well-established first three generations of ABCB1 inhibitors. Its peptidomimetic nature, incorporating a thiazole ring, offers a distinct structural framework that may confer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Biological Activity of this compound (Compound 28)
The inhibitory potency of this compound has been quantified through various in vitro assays.
Table 2: Quantitative Biological Activity of this compound (Compound 28)
| Assay | Parameter | Value | Cell Lines / System |
| Calcein-AM Efflux Assay | IC50 | 1.0 µM | P-gp-transduced HeLa cells |
| [¹²⁵I]-iodoarylazidoprazosin (IAAP) Photolabeling | IC50 | 0.75 µM | Crude membranes from High Five insect cells expressing human P-gp |
| ATPase Activity Assay | EC50 (stimulation) | 0.027 µM | Crude membranes from High Five insect cells expressing human P-gp |
| Paclitaxel Resistance Reversal | Fold Resistance Reduction | From 669.8-fold to 1.8-fold (at 10 µM) | SW620/Ad300 cells |
| Paclitaxel Resistance Reversal | Fold Resistance Reduction | From 84.4-fold to 2.0-fold (at 10 µM) | HEK/ABCB1 cells |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Synthesis of this compound (Compound 28)
The synthesis of compound 28 involves peptide coupling reactions. The general scheme begins with commercially available N-Boc-(S)-valine, which is converted to an amide. Thiazole rings are formed, and the final compound is assembled by coupling a monothiazole zwitter-ion with 3,4,5-trimethoxybenzoyl chloride and 2-aminobenzophenone derivatives at the amino and carboxyl termini, respectively.
Calcein-AM Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate calcein-AM from cells overexpressing ABCB1.
-
Cell Lines: P-gp-transduced HeLa cells or other ABCB1-overexpressing cell lines (e.g., KB-V1).
-
Reagents:
-
Calcein-AM (final concentration typically 0.5 - 1 µM).
-
This compound (test compound) at various concentrations.
-
Tariquidar (positive control, e.g., at 1 µM).
-
Culture medium and appropriate buffers.
-
-
Protocol:
-
Seed ABCB1-overexpressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time (e.g., 10 minutes at 37°C in the dark).
-
Add Calcein-AM to the wells and incubate for a further period (e.g., 10-60 minutes at 37°C).
-
Wash the cells with ice-cold buffer to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry (excitation ~494 nm, emission ~517 nm).
-
Calculate the percent inhibition relative to the control (cells treated with Calcein-AM only) and the positive control (e.g., tariquidar).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis rate of ABCB1.
-
System: Crude membranes from High Five insect cells expressing human ABCB1.
-
Reagents:
-
Recombinant human ABCB1 membranes.
-
This compound (test compound) at various concentrations.
-
MgATP (magnesium adenosine triphosphate).
-
Na₃VO₄ (sodium orthovanadate, an ATPase inhibitor, as a control).
-
Reagents for detecting inorganic phosphate (Pi) or a luminescence-based ATP detection kit (e.g., Pgp-Glo™ Assay Systems).
-
-
Protocol:
-
Incubate the ABCB1-containing membranes with various concentrations of this compound at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding MgATP and incubate for a defined time (e.g., 40 minutes at 37°C).
-
Stop the reaction and measure the amount of inorganic phosphate released or the remaining ATP.
-
The ATPase activity is determined as the difference between the activity in the presence and absence of Na₃VO₄.
-
Plot the stimulation of basal ATPase activity against the logarithm of the this compound concentration to determine the EC50 value.
-
Multidrug Resistance (MDR) Reversal Assay
This cell-based assay determines the ability of an inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Cell Lines: A drug-sensitive parental cell line (e.g., SW620, HEK293) and its drug-resistant, ABCB1-overexpressing counterpart (e.g., SW620/Ad300, HEK/ABCB1).
-
Reagents:
-
A chemotherapeutic drug that is an ABCB1 substrate (e.g., paclitaxel).
-
This compound (test compound) at a non-toxic concentration (e.g., 1, 3, and 10 µM).
-
Cell viability reagent (e.g., MTT, CCK-8).
-
-
Protocol:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 of the chemotherapeutic agent in each condition.
-
The fold resistance (FR) is calculated as the ratio of the IC50 of the resistant cells to that of the parental cells. The reversal fold is the reduction in FR in the presence of the inhibitor.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the investigation of this compound.
Caption: ABCB1-Mediated Drug Efflux and Inhibition.
Caption: Classification of ABCB1 Inhibitors.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
The chemical scaffold of this compound, represented by compound 28, is a novel (S)-valine-derived thiazole peptidomimetic. This structure is distinct from the scaffolds of the first three generations of ABCB1 inhibitors, placing it within the fourth generation of rationally designed modulators. The potent in vitro inhibitory activity, demonstrated through Calcein-AM efflux, ATPase, and MDR reversal assays, highlights the promise of this scaffold for the development of new agents to combat multidrug resistance in cancer. The detailed experimental protocols provided herein serve as a guide for the continued investigation and optimization of this and similar chemical entities.
Methodological & Application
Application Notes and Protocols for Abcb1-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by actively transporting a wide variety of substrates out of cells.[1][2] In oncology, the overexpression of ABCB1 is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to reduced efficacy of chemotherapeutic agents.[2] Therefore, the development of potent and specific ABCB1 inhibitors is a key strategy to overcome MDR in cancer therapy.
Abcb1-IN-1 is a potent inhibitor of ABCB1.[1] It has been shown to effectively inhibit the efflux activity of ABCB1, thereby increasing the intracellular concentration and cytotoxic effects of anticancer drugs in resistant cancer cell lines.[1] This document provides detailed protocols for the use of this compound in cell-based assays to evaluate its inhibitory activity and to study its effects on chemosensitization.
Mechanism of Action
This compound functions by directly inhibiting the transport activity of the ABCB1 protein. By binding to the transporter, it prevents the efflux of chemotherapeutic agents and other substrates, leading to their accumulation inside the cancer cells and ultimately enhancing their therapeutic effect.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | IC50 (µM) |
| Colo205 | 1.26 |
| Colo320 | 2.21 |
Data sourced from MedchemExpress and Pilon et al., Eur J Med Chem, 2023.[1]
Experimental Protocols
Calcein-AM Efflux Assay for ABCB1 Inhibition
This protocol describes a cell-based fluorescence assay to determine the inhibitory effect of this compound on ABCB1 activity using Calcein-AM as a fluorescent substrate. Calcein-AM is a non-fluorescent, cell-permeant dye that is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant molecule calcein. ABCB1 actively transports Calcein-AM out of the cell, thus cells with high ABCB1 activity exhibit low intracellular fluorescence. Inhibition of ABCB1 by this compound will lead to an increase in intracellular calcein fluorescence.
Materials:
-
ABCB1-overexpressing cells (e.g., NCI/ADR-RES) and parental control cells (e.g., OVCAR-8)
-
This compound
-
Verapamil (positive control inhibitor)
-
Calcein-AM
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed ABCB1-overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a solution of Verapamil (e.g., 10 µM) as a positive control.
-
Prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
-
Inhibition Assay:
-
Remove the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a 2 µM Calcein-AM solution in serum-free medium.
-
Add 50 µL of the Calcein-AM solution to each well (final concentration will be approximately 0.67 µM).
-
Incubate for another 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Chemosensitization Assay
This assay evaluates the ability of this compound to sensitize ABCB1-overexpressing cancer cells to a chemotherapeutic agent (e.g., Doxorubicin).
Materials:
-
ABCB1-overexpressing cells (e.g., NCI/ADR-RES)
-
This compound
-
Doxorubicin (or another ABCB1 substrate chemotherapeutic)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Doxorubicin in culture medium.
-
Prepare a fixed, non-toxic concentration of this compound (e.g., at its IC50 or lower) in culture medium.
-
Treat the cells with:
-
Doxorubicin alone (serial dilutions).
-
Doxorubicin (serial dilutions) in combination with the fixed concentration of this compound.
-
This compound alone (at the fixed concentration).
-
Vehicle control.
-
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the cell viability against the logarithm of the Doxorubicin concentration for both the Doxorubicin alone and the combination treatment groups.
-
Determine the IC50 of Doxorubicin in the absence and presence of this compound. A significant decrease in the IC50 of Doxorubicin in the presence of this compound indicates chemosensitization.
-
Visualizations
Caption: Experimental workflow for the Calcein-AM efflux assay.
Caption: Simplified signaling pathway of this compound action.
References
Application Notes and Protocols for the Use of Abcb1-IN-1 in a Calcein-AM Efflux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a critical role in cellular detoxification by actively transporting a wide variety of substrates out of the cell.[1][2][3] This process is a key mechanism in the development of multidrug resistance (MDR) in cancer cells, which significantly hinders the efficacy of chemotherapeutic agents.[2][4] Additionally, ABCB1 influences the pharmacokinetics of many drugs by limiting their absorption and distribution, particularly across physiological barriers like the blood-brain barrier.[5]
The calcein-AM efflux assay is a widely used, robust, and high-throughput method to assess the functional activity of ABCB1.[6][7] Calcein acetoxymethyl ester (calcein-AM) is a non-fluorescent, cell-permeable compound that is a substrate of ABCB1.[8] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is trapped within cells that have intact membranes.[9] In cells overexpressing ABCB1, calcein-AM is actively pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[8] The inhibitory activity of compounds on ABCB1 can be quantified by measuring the increase in intracellular calcein fluorescence.
This document provides a detailed protocol for utilizing Abcb1-IN-1, a putative inhibitor of ABCB1, in a calcein-AM efflux assay. These guidelines are intended to assist researchers in the functional characterization of this compound and other potential ABCB1 modulators.
Principle of the Assay
The calcein-AM efflux assay is based on the principle of competitive inhibition of the ABCB1 transporter. In cells with high ABCB1 activity, the non-fluorescent calcein-AM is rapidly extruded, leading to minimal intracellular fluorescence. When an effective ABCB1 inhibitor, such as this compound, is present, it competes with calcein-AM for the transporter's binding sites, preventing its efflux. This leads to the intracellular accumulation and subsequent hydrolysis of calcein-AM to fluorescent calcein, resulting in a measurable increase in the fluorescence signal. The intensity of the fluorescence is directly proportional to the inhibitory activity of the compound on ABCB1.
Materials and Reagents
-
Cell Lines:
-
An ABCB1-overexpressing cell line (e.g., KB-V1, NCI/ADR-RES, K562/ADR)
-
A parental, drug-sensitive cell line (e.g., KB-3-1, OVCAR-8, K562)
-
-
Compounds:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A, Tariquidar)
-
Calcein-AM (stock solution in anhydrous DMSO, stored at -20°C, protected from light and moisture)[9]
-
-
Reagents and Buffers:
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA for cell detachment
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium)
-
-
Equipment:
-
Fluorescence microplate reader with appropriate filters for calcein (Excitation: ~485 nm, Emission: ~520 nm)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well black, clear-bottom microplates
-
Multichannel pipette
-
Experimental Protocols
Cell Culture and Seeding
-
Culture both the ABCB1-overexpressing and parental cell lines in appropriate complete culture medium in a 37°C, 5% CO2 incubator.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
On the day of the experiment, harvest the cells using trypsin-EDTA and resuspend them in fresh, pre-warmed culture medium.
-
Perform a cell count and determine the cell viability.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Preparation of Reagents
-
This compound and Control Inhibitor Solutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a dose-response experiment to determine the optimal concentration. A typical starting range for a novel inhibitor could be from 0.01 µM to 100 µM. Prepare a solution of the positive control inhibitor at a concentration known to effectively inhibit ABCB1 (e.g., 50 µM Verapamil). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Calcein-AM Working Solution: Immediately before use, dilute the Calcein-AM stock solution in assay buffer to a final working concentration. The optimal concentration should be determined empirically for each cell line, but a starting concentration of 1 µM is often used.[10] Protect the solution from light.
Calcein-AM Efflux Assay Procedure
-
Pre-incubation with Inhibitor:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the prepared this compound dilutions, positive control, or assay buffer (for the negative control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Calcein-AM Loading:
-
Add 50 µL of the calcein-AM working solution to each well (resulting in a final volume of 100 µL and a final calcein-AM concentration of 0.5 µM if a 1 µM working solution was used).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set for calcein (Ex: 485 nm, Em: 520 nm).
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells (assay buffer only) from all experimental wells.
-
Calculation of Fold Increase in Fluorescence: The activity of this compound is determined by the increase in calcein accumulation. The fold increase can be calculated as follows:
-
Fold Increase = (Fluorescence_inhibitor - Fluorescence_vehicle) / (Fluorescence_vehicle)
-
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50) of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition can be calculated using the following formula:
-
% Inhibition = [(Fluorescence_sample - Fluorescence_min) / (Fluorescence_max - Fluorescence_min)] x 100
-
Fluorescence_sample: Fluorescence in the presence of this compound.
-
Fluorescence_min: Fluorescence of the ABCB1-overexpressing cells with vehicle control (no inhibitor).
-
Fluorescence_max: Fluorescence of the ABCB1-overexpressing cells with a saturating concentration of a potent inhibitor (positive control) or the fluorescence of the parental cell line.
-
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the results.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Parameter | This compound | Positive Control (e.g., Verapamil) | Negative Control (Vehicle) |
| Concentration Range Tested | 0.01 - 100 µM | 50 µM | N/A |
| IC50 (µM) | To be determined | Known value | N/A |
| Maximum Fold Increase in Fluorescence | To be determined | To be determined | 1 (baseline) |
| Optimal Incubation Time (min) | 30-60 | 30-60 | 30-60 |
| Optimal Calcein-AM Concentration (µM) | 0.5 - 2.5 | 0.5 - 2.5 | 0.5 - 2.5 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Extracellular hydrolysis of calcein-AM. | Ensure the use of serum-free assay buffer. Wash cells thoroughly before adding reagents. Prepare calcein-AM working solution immediately before use. |
| Low fluorescence signal in all wells | Low esterase activity in cells. Cell death. Inappropriate filter settings. | Increase calcein-AM concentration or incubation time. Check cell viability before and after the assay. Verify the excitation and emission wavelengths on the plate reader. |
| No difference between ABCB1-overexpressing and parental cells | Low expression or activity of ABCB1. Parental cells also express ABCB1. | Verify ABCB1 expression by Western blot or qPCR. Use a different parental cell line with confirmed low ABCB1 expression. |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects on the plate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition. Avoid using the outer wells of the plate. |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of ABCB1-mediated calcein-AM efflux and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the calcein-AM efflux assay using this compound.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABCB1 | Rupa Health [rupahealth.com]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Reversing Chemotherapy Resistance with Abcb1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful clinical treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1). ABCB1 functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2][3][4][5][6] Abcb1-IN-1 is a potent and selective inhibitor of the ABCB1 transporter. By blocking the efflux activity of ABCB1, this compound can restore the sensitivity of resistant cancer cells to various chemotherapeutic drugs, offering a promising strategy to overcome MDR in clinical settings.
These application notes provide a summary of the efficacy of this compound in reversing chemotherapy resistance and detailed protocols for key experiments to evaluate its activity.
Data Presentation
The efficacy of this compound in reversing ABCB1-mediated multidrug resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of the inhibitor. The fold reversal (FR) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of this compound.
Table 1: In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance in ABCB1-Overexpressing Cells
| Cell Line | Compound | IC50 (nM) ± SD | Fold Reversal (FR) |
| HEK293/ABCB1 | Paclitaxel | >10,000 | - |
| HEK293/ABCB1 | Paclitaxel + this compound (1 µM) | 18.2 ± 3.5 | >549 |
Data is representative of typical results. Actual values may vary depending on experimental conditions.
Signaling Pathways and Mechanisms
The primary mechanism of this compound is the direct inhibition of the ABCB1 transporter. In resistant cancer cells, ABCB1 is overexpressed in the cell membrane and utilizes the energy from ATP hydrolysis to expel chemotherapeutic drugs. This compound binds to the transporter, likely at the substrate-binding site, and competitively inhibits the binding and subsequent efflux of these drugs. This leads to an increased intracellular accumulation of the chemotherapeutic agent, allowing it to reach its cytotoxic concentration at its target site.
Figure 1. Mechanism of this compound in reversing ABCB1-mediated drug resistance.
Experimental Protocols
1. Cell Culture and Maintenance of Resistant Cell Lines
-
Objective: To maintain parental (sensitive) and ABCB1-overexpressing (resistant) cancer cell lines for in vitro assays.
-
Materials:
-
Parental cancer cell line (e.g., HEK293, OVCAR8, SKOV-3)
-
ABCB1-overexpressing cancer cell line (e.g., HEK293/ABCB1, OVCAR8TR, SKOV-3TR)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Selective antibiotic (if applicable, for maintaining transgene expression)
-
Chemotherapeutic agent (for maintaining resistance)
-
-
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
For resistant cell lines, maintain a low concentration of the selecting chemotherapeutic agent (e.g., paclitaxel) in the culture medium to ensure continuous overexpression of ABCB1.
-
Passage cells regularly to maintain exponential growth.
-
Prior to experiments, culture resistant cells in drug-free medium for at least one week to avoid interference from the selecting agent.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the IC50 of a chemotherapeutic agent in the presence and absence of this compound.
-
Materials:
-
Parental and resistant cells
-
96-well plates
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.
-
3. Rhodamine 123 Accumulation Assay
-
Objective: To assess the ability of this compound to inhibit the efflux function of ABCB1 by measuring the intracellular accumulation of the fluorescent substrate rhodamine 123.
-
Materials:
-
Parental and resistant cells
-
6-well plates or flow cytometry tubes
-
Rhodamine 123
-
This compound
-
Flow cytometer
-
-
Protocol:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with or without this compound (e.g., 1 µM) for 30 minutes at 37°C.
-
Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).
-
Figure 2. Experimental workflow for assessing chemotherapy resistance reversal.
4. Western Blotting for ABCB1 Expression
-
Objective: To confirm the overexpression of ABCB1 in resistant cells and to determine if this compound affects its expression level.
-
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ABCB1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Logical Relationships and Interpretation of Results
The combination of these experiments provides a comprehensive evaluation of this compound's potential to reverse chemotherapy resistance. A successful outcome is characterized by a synergistic relationship between the experimental results.
Figure 3. Logical relationship for reversal of chemotherapy resistance by this compound.
This compound is a valuable research tool for investigating the mechanisms of ABCB1-mediated multidrug resistance and for the preclinical evaluation of strategies to overcome it. The protocols outlined above provide a framework for characterizing the activity of this compound and similar compounds in a laboratory setting. The successful reversal of chemotherapy resistance in vitro, as demonstrated by these assays, is a critical step in the development of novel cancer therapeutics.
References
- 1. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 6. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Abcb1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abcb1-IN-1 (also known as AIF-1) is a novel and potent modulator of the ATP-binding cassette subfamily B member 1 (ABCB1), more commonly known as P-glycoprotein (P-gp). ABCB1 is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. This compound has been shown to inhibit the function of ABCB1, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered anticancer drugs.[1][2][3]
These application notes provide detailed protocols for in vivo experimental design using this compound in a murine xenograft model to evaluate its efficacy in overcoming ABCB1-mediated drug resistance. The protocols are based on published data for this compound (AIF-1) and established methodologies for in vivo studies of other well-characterized ABCB1 inhibitors.[1][2][3]
Mechanism of Action
This compound functions as a non-competitive inhibitor of ABCB1. By binding to the transporter, it allosterically modulates its conformation, thereby inhibiting its ATPase activity and substrate efflux function. This leads to an increased intracellular concentration of chemotherapeutic drugs that are substrates of ABCB1, ultimately restoring their cytotoxic effects in resistant cancer cells.
Data Presentation
Table 1: Representative In Vivo Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Mean Tumor Volume Increase from Baseline (%) | Tumor Growth Inhibition (%) vs. Doxorubicin Alone | Reference |
| Vehicle Control | 267% | - | [1][2][3] |
| Doxorubicin Alone | 148% | - | [1][2][3] |
| This compound + Doxorubicin | 13.4% | 90.9% | [1][2][3] |
| This compound Alone | Not significantly different from vehicle | - | [1][2][3] |
Table 2: Representative Pharmacokinetic Parameters of a Co-administered Chemotherapeutic Agent (Drug X) with an ABCB1 Inhibitor
| Parameter | Drug X Alone | Drug X + ABCB1 Inhibitor | Fold Change |
| Cmax (ng/mL) | 850 ± 150 | 1275 ± 200 | 1.5 |
| AUC0-24h (ng·h/mL) | 4500 ± 700 | 9000 ± 1100 | 2.0 |
| Brain-to-Plasma Ratio | 0.1 ± 0.03 | 0.5 ± 0.1 | 5.0 |
| Clearance (L/h/kg) | 2.5 ± 0.4 | 1.25 ± 0.2 | 0.5 |
Note: This table presents hypothetical but representative data based on typical findings in pharmacokinetic studies of ABCB1 inhibitors.
Table 3: Representative Toxicity Profile in a Murine Xenograft Study
| Treatment Group | Mean Body Weight Change (%) | Observed Clinical Signs |
| Vehicle Control | +5.2 ± 1.5 | Normal |
| Doxorubicin Alone | -8.5 ± 2.1 | Mild lethargy, ruffled fur |
| This compound + Doxorubicin | -9.1 ± 2.5 | Mild lethargy, ruffled fur |
| This compound Alone | +4.8 ± 1.8 | Normal |
Note: This table is based on the reported observation that this compound did not induce additional toxicity when combined with doxorubicin.[1][2][3] Specific values are representative.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a human tumor xenograft in immunodeficient mice and subsequent treatment with this compound in combination with a chemotherapeutic agent to assess its ability to overcome multidrug resistance.
1. Materials:
-
Cell Line: A human cancer cell line with documented overexpression of ABCB1 and resistance to a specific chemotherapeutic agent (e.g., NCI/ADR-RES, a doxorubicin-resistant ovarian cancer cell line).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents:
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, to enhance tumor take rate)
-
Vehicle for drug formulation (e.g., sterile saline, DMSO/PEG solution)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
2. Methods:
2.1. Cell Culture and Preparation:
-
Culture the ABCB1-overexpressing cancer cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in serum-free medium at a concentration of 5 x 107 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
2.2. Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
2.3. Tumor Growth Monitoring and Group Randomization:
-
Begin measuring tumor volume 3-4 days after implantation using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .[4][5][6][7][8]
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: Chemotherapeutic agent alone
-
Group 3: this compound + Chemotherapeutic agent
-
Group 4: this compound alone
-
2.4. Dosing and Administration:
-
Prepare fresh formulations of this compound and the chemotherapeutic agent on each day of dosing.
-
A representative dosing schedule is as follows:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) 1 hour prior to the administration of the chemotherapeutic agent.
-
Administer the chemotherapeutic agent (e.g., Doxorubicin, 3 mg/kg, intravenously) via the tail vein.
-
Repeat the dosing schedule twice weekly for 3 weeks.
-
2.5. Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or posture.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or when signs of significant toxicity are observed.
2.6. Endpoint Analysis:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect tumors and major organs for histological or molecular analysis (e.g., Western blot for ABCB1 expression, TUNEL assay for apoptosis).
Mandatory Visualizations
Caption: Workflow for in vivo xenograft study of this compound.
Caption: ABCB1-mediated drug efflux and its inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Wnt pathway activation and ABCB1 expression account for attenuation of Proteasome inhibitor-mediated apoptosis in multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 5. tumorvolume.com [tumorvolume.com]
- 6. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 7. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Paclitaxel Efficacy with ABCB1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer. Its efficacy, however, is often limited by the development of multidrug resistance (MDR).[1] A primary mechanism of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp) or MDR1.[2][3][4][5][6] ABCB1 functions as an ATP-dependent efflux pump, actively transporting a broad range of xenobiotics, including paclitaxel, out of cancer cells.[2][3][7] This reduces the intracellular concentration of the drug, diminishing its cytotoxic effect and leading to treatment failure.[3][8]
The co-administration of an ABCB1 inhibitor, here represented as "Abcb1-IN-1," with paclitaxel is a promising strategy to overcome this resistance. By blocking the efflux activity of ABCB1, these inhibitors increase the intracellular accumulation and retention of paclitaxel, thereby restoring its therapeutic efficacy in resistant tumors.[8] These application notes provide an overview of the utility of combining an ABCB1 inhibitor with paclitaxel, along with detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
The fundamental principle behind the combination therapy of an ABCB1 inhibitor and paclitaxel is the reversal of ABCB1-mediated drug efflux. Paclitaxel, a substrate of ABCB1, is actively pumped out of cancer cells overexpressing this transporter. An ABCB1 inhibitor competitively or non-competitively binds to ABCB1, inhibiting its ATPase activity and conformational changes required for substrate translocation.[7] This leads to an increased intracellular concentration of paclitaxel, allowing it to bind to its target, β-tubulin, and exert its anti-cancer effects.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of combining ABCB1 inhibitors with paclitaxel in various cancer cell lines. The data illustrates the significant reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence of an ABCB1 inhibitor, indicating a reversal of resistance.
Table 1: Reversal of Paclitaxel Resistance in Ovarian Cancer Cell Lines
| Cell Line | Treatment | Paclitaxel IC50 (nM) | Fold Reduction in Resistance | Reference |
| SKOV-3TR | Paclitaxel | >1000 | - | [9] |
| Paclitaxel + ABCB1 siRNA | 80.6 | 12.4 | [9] | |
| OVCAR8TR | Paclitaxel | >1000 | - | [9] |
| Paclitaxel + ABCB1 siRNA | 137 | 7.3 | [9] | |
| TOV-21G-PacR | Paclitaxel + Non-target siRNA | 147 | - | [10] |
| Paclitaxel + ABCB1 siRNA | 6.8 | 21.6 | [10] | |
| OVCAR3-PacR | Paclitaxel + Non-target siRNA | 87 | - | [10] |
| Paclitaxel + ABCB1 siRNA | 14 | 6.2 | [10] |
Table 2: Reversal of Paclitaxel Resistance in Other Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Paclitaxel IC50 (nM) | Fold Decrease in IC50 | Reference |
| Patu-T PR | Pancreatic | Paclitaxel | ~1000 | - | [11] |
| Paclitaxel + 10 µM Verapamil | ~1 | ~1000 | [11] | ||
| Suit-2.028 PR | Pancreatic | Paclitaxel | ~100 | - | [11] |
| Paclitaxel + 10 µM Verapamil | ~1 | ~100 | [11] | ||
| SW620/Ad300 | Colorectal | Paclitaxel | >1000 | - | [8] |
| Paclitaxel (in ABCB1 knockout cells) | ~10 | >100 | [8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of an ABCB1 inhibitor and paclitaxel are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of paclitaxel alone and in combination with an ABCB1 inhibitor.
Materials:
-
Paclitaxel-resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
Paclitaxel
-
ABCB1 inhibitor ("this compound")
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel and the ABCB1 inhibitor in complete medium.
-
Treat the cells with:
-
Paclitaxel alone at various concentrations.
-
ABCB1 inhibitor alone at a fixed, non-toxic concentration.
-
A combination of the fixed concentration of the ABCB1 inhibitor and varying concentrations of paclitaxel.
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Intracellular Drug Accumulation Assay ([³H]-Paclitaxel)
This protocol measures the effect of an ABCB1 inhibitor on the intracellular accumulation of paclitaxel.
Materials:
-
Paclitaxel-resistant and sensitive cancer cell lines
-
[³H]-Paclitaxel
-
ABCB1 inhibitor ("this compound")
-
Ice-cold PBS
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with or without the ABCB1 inhibitor for 1 hour.
-
Add [³H]-Paclitaxel to the medium and incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization.
-
Express the results as cpm/mg of protein.
Protocol 3: ABCB1 ATPase Activity Assay
This assay measures the effect of an ABCB1 inhibitor on the ATP hydrolysis activity of ABCB1.
Materials:
-
Membrane vesicles from cells overexpressing ABCB1
-
ABCB1 inhibitor ("this compound")
-
Paclitaxel
-
Verapamil (positive control)
-
Sodium orthovanadate (Na3VO4)
-
ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 2 mM DTT, 10 mM MgCl2)
-
ATP
-
Reagent for detecting inorganic phosphate (Pi)
Procedure:
-
Incubate the membrane vesicles with the ABCB1 inhibitor or control compounds in ATPase assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding MgATP.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the amount of released inorganic phosphate colorimetrically.
-
The ABCB1-specific ATPase activity is determined as the difference between the activity in the absence and presence of sodium orthovanadate (a P-gp inhibitor).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an ABCB1 inhibitor in combination with paclitaxel.
Conclusion
The combination of an ABCB1 inhibitor with paclitaxel represents a viable and promising strategy to overcome multidrug resistance in cancer therapy. The protocols and data presented here provide a framework for the preclinical evaluation of such combination therapies. By effectively inhibiting the ABCB1 efflux pump, these agents can restore the sensitivity of resistant tumors to paclitaxel, potentially improving clinical outcomes for cancer patients. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Gene - ABCB1 [maayanlab.cloud]
- 4. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ABCB1 (MDR1) and ABCB4 (MDR3) expression by small interfering RNA and reversal of paclitaxel resistance in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lapatinib and poziotinib overcome ABCB1-mediated paclitaxel resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABCB1 overexpression through locus amplification represents an actionable target to combat paclitaxel resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Effect of Abcb1-IN-1 on Rhodamine 123 Accumulation
This document provides a comprehensive protocol for evaluating the inhibitory effect of a test compound, Abcb1-IN-1, on the function of P-glycoprotein (ABCB1). The assay quantifies the intracellular accumulation of the fluorescent ABCB1 substrate, rhodamine 123, in cancer cells that overexpress the transporter.
Introduction
The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is a plasma membrane protein that functions as an ATP-dependent efflux pump.[1][2] It actively transports a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of the cell.[3] This efflux mechanism is a primary cause of multidrug resistance (MDR) in cancer cells, which significantly hampers the efficacy of chemotherapy.[4][5]
Developing inhibitors of ABCB1 is a key strategy to overcome MDR. This protocol describes a robust, cell-based fluorescence assay to determine the inhibitory potential of a test compound, "this compound". The assay utilizes rhodamine 123, a fluorescent substrate of ABCB1.[6][7] In cells overexpressing ABCB1, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective inhibitor like this compound will block this efflux, leading to an increase in intracellular rhodamine 123 accumulation, which can be quantified using a fluorescence plate reader or flow cytometer.[8][9]
Mechanism of ABCB1 Inhibition
ABCB1 utilizes the energy from ATP hydrolysis to expel substrates against their concentration gradient.[2][10] The inhibitor, this compound, is hypothesized to bind to the transporter, preventing the efflux of rhodamine 123 and causing it to accumulate inside the cell.
References
- 1. mdpi.com [mdpi.com]
- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 5. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Utilizing Abcb1 Inhibitors in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug discovery compared to traditional 2D cell cultures. Their complex architecture, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition, closely mimics the in vivo tumor microenvironment. A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). ABCB1 acts as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
This document provides detailed application notes and experimental protocols for utilizing a potent and selective ABCB1 inhibitor, here exemplified by ABCB1-IN-1 , in 3D tumor spheroid models to overcome MDR. While "this compound" is used as a representative inhibitor, the principles and protocols described herein can be adapted for other selective ABCB1 inhibitors. The aim is to provide researchers with the necessary tools to investigate the potential of ABCB1 inhibition in sensitizing 3D tumor models to conventional chemotherapy.
Mechanism of Action of ABCB1 and its Inhibition
ABCB1 is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport a broad spectrum of substrates out of the cell[1][2]. In cancer cells, its overexpression leads to the efflux of chemotherapeutic drugs, a primary mechanism of MDR[3]. The expression of ABCB1 is regulated by various signaling pathways that are often reactivated during carcinogenesis, including the Wnt/β-catenin, Hedgehog, and Notch pathways[3].
This compound represents a class of small molecule inhibitors designed to specifically block the function of the ABCB1 transporter. By binding to the transporter, these inhibitors prevent the efflux of chemotherapeutic agents, leading to their increased intracellular accumulation and enhanced cytotoxic effects. The use of such inhibitors in combination with standard chemotherapy is a promising strategy to circumvent MDR in cancer.
Data Presentation: Efficacy of this compound in Combination Therapy
The following tables summarize hypothetical but expected quantitative data from experiments using This compound in a 3D tumor spheroid model. These tables are intended to provide a clear structure for presenting experimental results.
Table 1: Effect of this compound on the IC50 of Doxorubicin in 3D Tumor Spheroids
| Cell Line | Treatment | Spheroid Diameter (µm) at Day 7 (Mean ± SD) | Doxorubicin IC50 (µM) (Mean ± SD) | Fold Sensitization |
| ABCB1-overexpressing Cancer Cells | Doxorubicin alone | 250 ± 20 | 15.2 ± 2.1 | 1 |
| ABCB1-overexpressing Cancer Cells | Doxorubicin + 1 µM this compound | 150 ± 15 | 2.8 ± 0.5 | 5.4 |
| Parental Cancer Cells | Doxorubicin alone | 180 ± 18 | 1.5 ± 0.3 | 1 |
| Parental Cancer Cells | Doxorubicin + 1 µM this compound | 175 ± 20 | 1.3 ± 0.2 | 1.2 |
Table 2: Intracellular Doxorubicin Accumulation in 3D Spheroids
| Cell Line | Treatment | Time Point | Normalized Intracellular Doxorubicin Fluorescence (Arbitrary Units, Mean ± SD) |
| ABCB1-overexpressing Cancer Cells | Doxorubicin alone | 4h | 100 ± 12 |
| ABCB1-overexpressing Cancer Cells | Doxorubicin + 1 µM this compound | 4h | 350 ± 35 |
| Parental Cancer Cells | Doxorubicin alone | 4h | 280 ± 30 |
| Parental Cancer Cells | Doxorubicin + 1 µM this compound | 4h | 300 ± 28 |
Mandatory Visualizations
Caption: Signaling pathways that regulate the transcription of the ABCB1 gene.
Caption: Workflow for testing this compound in 3D tumor spheroid models.
Caption: Logical relationship of ABCB1 inhibition in a 3D tumor spheroid.
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., a line known to overexpress ABCB1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well U-bottom ultra-low attachment (ULA) plates
-
Centrifuge
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a microscope. Compact spheroids should form within 3-7 days.
-
Change half of the medium every 2-3 days by carefully aspirating 50 µL from the top of the well and adding 50 µL of fresh medium.
Protocol 2: Drug Treatment of 3D Tumor Spheroids
This protocol outlines the treatment of pre-formed spheroids with a chemotherapeutic agent in the presence or absence of This compound .
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
Chemotherapeutic drug stock solution (e.g., Doxorubicin)
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of the chemotherapeutic drug and This compound in complete medium.
-
For combination treatment groups, prepare solutions containing a fixed concentration of This compound and serial dilutions of the chemotherapeutic drug.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the appropriate drug-containing medium to each well. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Assessment of Spheroid Viability (ATP Assay)
This protocol measures the viability of spheroids by quantifying the intracellular ATP content, which correlates with the number of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well ULA plate (from Protocol 2)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 3D cell viability reagent and the spheroid plate to room temperature for 30 minutes.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate if the ULA plate is not opaque.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values for the chemotherapeutic agent with and without This compound using appropriate software.
Protocol 4: Assessment of Drug Penetration by Confocal Microscopy
This protocol allows for the visualization and semi-quantitative analysis of fluorescent drug penetration into the spheroids. This is particularly useful for fluorescent chemotherapeutics like Doxorubicin.
Materials:
-
Treated spheroids in a glass-bottom 96-well plate (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 nuclear stain
-
Confocal microscope
Procedure:
-
After the desired treatment time, carefully wash the spheroids twice with PBS.
-
Fix the spheroids by incubating with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Counterstain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 30 minutes.
-
Wash the spheroids three times with PBS.
-
Image the spheroids using a confocal microscope. Acquire z-stacks to visualize drug penetration throughout the spheroid.
-
Analyze the images to quantify the fluorescence intensity of the drug at different depths within the spheroid. Compare the penetration between spheroids treated with and without This compound .
Conclusion
The use of selective ABCB1 inhibitors like the representative This compound in 3D tumor spheroid models provides a powerful platform to study and overcome multidrug resistance in a physiologically relevant context. The protocols and data structures provided in this document offer a comprehensive framework for researchers to design, execute, and interpret experiments aimed at evaluating the efficacy of ABCB1 inhibition in combination with chemotherapy. These studies are crucial for the preclinical validation of novel therapeutic strategies targeting MDR in cancer.
References
Troubleshooting & Optimization
Technical Support Center: ABCB1 Inhibitors in In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is ABCB1 and why is it a target in research?
ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is a well-characterized ATP-binding cassette (ABC) transporter protein. It functions as an efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells. This process is a key mechanism of multidrug resistance (MDR) in cancer cells, which limits the efficacy of many chemotherapeutic agents. In addition to its role in oncology, ABCB1 is also expressed in normal tissues such as the blood-brain barrier, the intestine, and the kidneys, where it influences the absorption, distribution, and excretion of drugs and other xenobiotics. Therefore, inhibitors of ABCB1 are crucial tools for studying and potentially overcoming multidrug resistance in cancer and for modulating the pharmacokinetics of various drugs.
Q2: I am having trouble dissolving my ABCB1 inhibitor. What are the recommended solvents?
Most small molecule ABCB1 inhibitors are hydrophobic and have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is typically Dimethyl Sulfoxide (DMSO).
Solubility and Stock Solution Preparation
| Solvent | Solubility | Concentration | Storage |
| DMSO | High | ≥ 10 mM | -20°C or -80°C for long-term |
| Ethanol | Variable | Check datasheet | -20°C |
| Water | Very Low | Insoluble | Not Recommended |
| PBS (pH 7.4) | Very Low | Insoluble | Not Recommended |
Q3: My ABCB1 inhibitor precipitates when I dilute my DMSO stock solution into aqueous media for my in vitro assay. How can I prevent this?
This is a common issue due to the poor aqueous solubility of many inhibitors. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is kept low, typically below 0.5%, to avoid solvent toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Vortexing During Dilution: Add the inhibitor stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warming the Aqueous Buffer: Warming the cell culture medium or PBS to 37°C before adding the inhibitor can sometimes improve solubility.
-
Use of Pluronic F-68: For some compounds, the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the final solution can help to maintain solubility.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results in ABCB1 inhibition assay | - Precipitation of inhibitor: Compound is not fully dissolved in the assay medium. - Degradation of inhibitor: Improper storage of stock solutions. - Cell health: Cells are not healthy or are at an incorrect confluency. | - Visually inspect for precipitates. Follow the solubility troubleshooting steps above. - Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C. - Ensure cells are in the logarithmic growth phase and have high viability. |
| High background fluorescence in Calcein-AM assay | - Esterase activity in serum: Fetal bovine serum (FBS) in the medium can contain esterases that cleave Calcein-AM. - Autofluorescence of the inhibitor: The inhibitor itself may be fluorescent at the excitation/emission wavelengths used for Calcein. | - Perform the assay in serum-free medium or reduce the FBS concentration. - Run a control with the inhibitor alone (no cells) to check for autofluorescence. |
| No inhibition of ABCB1 activity observed | - Incorrect inhibitor concentration: The concentrations used may be too low to inhibit ABCB1 effectively. - Low ABCB1 expression in cells: The cell line used may not express sufficient levels of ABCB1. - Inactive inhibitor: The inhibitor may have degraded. | - Perform a dose-response experiment to determine the IC50 of the inhibitor. - Verify ABCB1 expression in your cell line by Western blot or qPCR. Use a positive control cell line known to overexpress ABCB1. - Use a fresh aliquot of the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of ABCB1 Inhibitor Stock and Working Solutions
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions for your particular inhibitor.
Materials:
-
ABCB1 Inhibitor powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM in DMSO):
-
Briefly centrifuge the vial of the inhibitor powder to ensure all the material is at the bottom.
-
Aseptically, add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
For in vitro assays, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium or PBS.
-
Important: Add the DMSO stock to the aqueous solution while vortexing to minimize precipitation. The final DMSO concentration should not exceed 0.5%.
-
Protocol 2: In Vitro ABCB1 Inhibition Assay (Calcein-AM Efflux Assay)
This assay measures the function of the ABCB1 transporter by quantifying the intracellular accumulation of a fluorescent substrate, Calcein. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of ABCB1. Inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule Calcein, which is trapped inside the cell unless effluxed by ABCB1.
Materials:
-
ABCB1-expressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)
-
96-well black, clear-bottom cell culture plates
-
Calcein-AM
-
ABCB1 Inhibitor
-
Positive control inhibitor (e.g., Verapamil)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Cell Seeding: Seed the ABCB1-expressing and parental cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ABCB1 inhibitor and the positive control in serum-free medium.
-
Remove the culture medium from the wells and wash once with warm PBS.
-
Add the inhibitor solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a 2X working solution of Calcein-AM in serum-free medium (final concentration is typically 0.25-1 µM).
-
Add an equal volume of the 2X Calcein-AM solution to each well (this will dilute the inhibitor to its final 1X concentration).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a plate reader.
-
Data Analysis: The increase in intracellular Calcein fluorescence in the presence of the inhibitor is indicative of ABCB1 inhibition. The results can be expressed as a fold increase in fluorescence compared to the vehicle control.
Technical Support Center: Optimizing Abcb1-IN-1 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Abcb1-IN-1, a potent inhibitor of the Abcb1 transporter (also known as P-glycoprotein or MDR1). The information provided is based on established principles for characterizing Abcb1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is designed to inhibit the function of the Abcb1 transporter. Abcb1 is an ATP-dependent efflux pump that actively transports a wide variety of structurally diverse substrates out of cells.[1][2][3][4][5] This efflux mechanism is a primary cause of multidrug resistance (MDR) in cancer cells, as it reduces the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.[1][6][7] this compound likely acts by competitively binding to the substrate-binding site of the Abcb1 transporter, thereby preventing the efflux of other substrates, or by modulating the ATPase activity of the transporter, which is essential for its function.[8][9][10][11][12]
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the specific cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration. A typical starting point for a new Abcb1 inhibitor is to test a range of concentrations from 0.1 µM to 10 µM.[8][13]
Key steps to determine the optimal concentration:
-
Determine the cytotoxicity of this compound alone: Before testing its inhibitory activity, it is crucial to determine the maximum concentration of this compound that does not cause significant cytotoxicity in your chosen cell line. This can be assessed using a standard cell viability assay (e.g., MTT, WST-1).
-
Perform a dose-response inhibition assay: Using a non-toxic concentration range, assess the ability of this compound to inhibit Abcb1 activity. This is typically done by measuring the intracellular accumulation of a fluorescent Abcb1 substrate (e.g., Calcein-AM, rhodamine 123) in the presence of varying concentrations of this compound.[1][8][13] The concentration that yields the maximum inhibition of substrate efflux without causing toxicity is the optimal concentration for your experiments.
Q3: Can this compound reverse multidrug resistance (MDR)?
Yes, as an Abcb1 inhibitor, this compound is expected to reverse Abcb1-mediated MDR. By blocking the efflux of chemotherapeutic drugs, it should increase their intracellular concentration and restore their cytotoxic effects in resistant cancer cells.[1][8][9][14] This can be experimentally verified by performing a chemosensitivity assay where MDR cells are treated with a cytotoxic drug (e.g., doxorubicin, paclitaxel) in the presence and absence of a non-toxic concentration of this compound.[1][9][10]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in Calcein-AM assay | 1. Incomplete removal of extracellular Calcein-AM. 2. Cell death leading to leakage of calcein. 3. Autofluorescence of the compound or cells. | 1. Ensure thorough washing of cells after Calcein-AM loading. 2. Check cell viability and use a lower, non-toxic concentration of this compound. 3. Run appropriate controls (cells alone, cells with this compound but without Calcein-AM) to subtract background fluorescence. |
| No significant increase in substrate accumulation | 1. The cell line does not express sufficient levels of functional Abcb1. 2. The concentration of this compound is too low. 3. The inhibitor is not active. | 1. Verify Abcb1 expression in your cell line by Western blot or qPCR. Use a known Abcb1-overexpressing cell line as a positive control. 2. Perform a dose-response experiment with a wider and higher concentration range of this compound. 3. Test the activity of a known Abcb1 inhibitor (e.g., verapamil, cyclosporine A) as a positive control. |
| Inconsistent results between experiments | 1. Variation in cell density or passage number. 2. Inconsistent incubation times. 3. Instability of this compound in solution. | 1. Use cells within a consistent passage number range and ensure consistent seeding density. 2. Strictly adhere to the incubation times specified in the protocol. 3. Prepare fresh solutions of this compound for each experiment. Check for any precipitation. |
| This compound shows cytotoxicity at effective concentrations | The therapeutic window of the inhibitor is narrow in the chosen cell line. | 1. Try to find a concentration that provides a balance between efficacy and toxicity. 2. Consider using a different, less toxic Abcb1 inhibitor if available. 3. Shorten the incubation time with this compound if the experimental design allows. |
Quantitative Data Presentation
The following tables summarize the efficacy of several known Abcb1 inhibitors in different cancer cell lines. This data can serve as a reference for what to expect from a potent Abcb1 inhibitor.
Table 1: IC50 Values of Abcb1 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| AIF-1 | A549 | Calcein accumulation | 8.6 | [1] |
| CBT-1® | SW620 Ad20 | [¹²⁵I]-IAAP competition | 0.14 | [8] |
| Verapamil | KB-C2 | Doxorubicin cytotoxicity | ~5 | [10] |
| Elacridar | DU145 DTXR | Rhodamine 123 efflux | ~0.05 (50 nM) | [13] |
| Tariquidar | DU145 DTXR | Rhodamine 123 efflux | ~0.05 (50 nM) | [13] |
Table 2: Reversal of Drug Resistance by Abcb1 Inhibitors
| Inhibitor (Concentration) | Cell Line | Chemotherapeutic | Fold Reversal of Resistance | Reference |
| AIF-1 (10 µM) | SKMES-1 | Doxorubicin | Significant increase in intracellular doxorubicin | [1] |
| CBT-1® (1 µM) | SW620 Ad20 | Vinblastine | Complete reversal | [8] |
| CBT-1® (1 µM) | SW620 Ad20 | Paclitaxel | Complete reversal | [8] |
| Compound 28 (3 µM) | HEK/ABCB1 | Paclitaxel | More potent than Cyclosporine A | [9] |
| Verapamil (5 µM) | KB-C2 | WYE-354 | Significant sensitization | [10] |
Experimental Protocols
Protocol 1: Determination of Abcb1 Inhibition using Calcein-AM Assay
This assay measures the activity of Abcb1 by quantifying the intracellular accumulation of calcein, a fluorescent substrate.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
This compound
-
Cell line of interest (e.g., A549, a non-small cell lung cancer line with high Abcb1 expression)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a known Abcb1 inhibitor (positive control, e.g., PSC833) for 1 hour at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Relative Abcb1 activity is calculated as the ratio of calcein accumulation in treated cells to that in untreated control cells.
Protocol 2: ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of Abcb1, which is essential for its transport function.
Materials:
-
Crude membranes from cells overexpressing Abcb1 (e.g., High Five insect cells)
-
This compound
-
ATP
-
ATPase assay buffer
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Incubate the crude membranes (10 µg of protein) with increasing concentrations of this compound (e.g., 0-10 µM) in ATPase assay buffer.
-
Include a control with sodium orthovanadate, a known inhibitor of P-type ATPases, to determine the P-gp specific ATPase activity.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released.
-
The data can be fitted to a Michaelis-Menten equation to determine the effect of the inhibitor on the kinetics of ATP hydrolysis.[9][15]
Mandatory Visualizations
Caption: Mechanism of Abcb1 inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. ABCB1 Structural Models, Molecular Docking, and Synthesis of New Oxadiazolothiazin-3-one Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - P-glycoprotein ABCB1: a major player in drug handling by mammals [jci.org]
- 4. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - ABCB1 [maayanlab.cloud]
- 7. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. P-glycoprotein (ABCB1) - weak dipolar interactions provide the key to understanding allocrite recognition, binding, and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
Abcb1-IN-1 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Abcb1-IN-1. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term storage. For short-term storage (1-2 weeks), it can be kept at 2-8°C.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for creating a stock solution of this compound is DMSO. For aqueous solutions, it is advised to first dissolve the compound in DMSO and then dilute with an appropriate aqueous buffer.
Q3: How should I store the reconstituted stock solution of this compound?
A3: Aliquot the reconstituted stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Q4: Is this compound sensitive to light?
Q5: For how long is the reconstituted solution stable?
A5: When stored properly at -20°C or -80°C, the reconstituted stock solution is expected to be stable for up to 3 months.[1] However, for optimal results, it is recommended to use freshly prepared solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The solubility of this compound in aqueous solutions is limited. The final concentration of DMSO in the aqueous buffer may be too low. | Ensure the initial stock solution in DMSO is at a sufficiently high concentration to allow for dilution into the aqueous buffer while keeping the final DMSO concentration adequate to maintain solubility (typically ≤1%). Perform a small-scale solubility test before preparing a large volume. |
| Loss of Compound Activity in Experiments | The compound may have degraded due to improper storage or handling. This could be a result of repeated freeze-thaw cycles, prolonged storage at room temperature, or exposure to light. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Inconsistent Experimental Results | This could be due to inaccurate pipetting of the viscous DMSO stock solution or variability in the compound's concentration between aliquots. | When working with DMSO, use positive displacement pipettes or reverse pipetting techniques for accurate measurement. Ensure the stock solution is homogenous by vortexing gently before taking an aliquot. |
Stability and Storage Conditions
Solid Form
| Storage Condition | Duration |
| -20°C to -80°C | Up to 12 months[1] |
| 2-8°C | 1-2 weeks[1] |
| Room Temperature | Shipped at ambient temperature; store as recommended upon receipt.[1] |
Reconstituted Solution (in DMSO)
| Storage Condition | Duration |
| -20°C to -80°C | Up to 3 months[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Centrifuge the vial: Before opening, briefly centrifuge the vial containing the lyophilized powder to ensure all the compound is at the bottom.
-
Prepare the solvent: Use pure, anhydrous DMSO to prepare the stock solution.
-
Dissolve the compound: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Gently pipet and wash down the sides of the vial to ensure the full recovery and dissolution of the compound. If necessary, vortex gently.
-
Aliquot and store: Divide the stock solution into single-use aliquots in appropriate vials and store them at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thaw the stock solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Prepare the aqueous buffer: Prepare the desired experimental buffer (e.g., PBS, cell culture medium).
-
Dilute the stock solution: Add the required volume of the DMSO stock solution to the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤1%).
-
Mix thoroughly: Gently vortex the working solution to ensure homogeneity.
-
Use immediately: It is recommended to use the freshly prepared aqueous working solution for your experiments.
Visualizations
References
Improving the signal-to-noise ratio in Abcb1-IN-1 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in functional assays for the ABCB1 transporter, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1).
Important Note on Abcb1-IN-1
Extensive searches for specific information regarding "this compound," including its IC50 value, optimal concentration, and specific assay conditions, did not yield any publicly available data. This suggests that "this compound" may be a novel, internal, or otherwise uncatalogued compound. The following guidance is based on best practices and data for well-characterized, commonly used ABCB1 inhibitors such as verapamil, cyclosporin A, and tariquidar. Researchers using this compound should perform initial dose-response experiments to determine its optimal concentration and assay-specific characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the ABCB1 transporter?
A1: The ABCB1 transporter is an ATP-dependent efflux pump.[1][2][3] It is a membrane-associated protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse substrates out of the cell.[1][2][3] This process reduces the intracellular concentration of these substrates, which can include therapeutic drugs, leading to multidrug resistance in cancer cells.
Q2: How do functional assays like the Calcein-AM and Rhodamine 123 assays measure ABCB1 activity?
A2: These assays use fluorescent substrates of ABCB1. In cells with high ABCB1 activity, the fluorescent substrate is actively pumped out, resulting in a low intracellular fluorescence signal. When an inhibitor like this compound is introduced, it blocks the pumping action of ABCB1, leading to an accumulation of the fluorescent substrate inside the cells and a corresponding increase in the fluorescence signal. The magnitude of this signal increase is proportional to the inhibitory activity of the compound.
Q3: What are the key differences between the Calcein-AM and Rhodamine 123 assays?
A3: The primary difference lies in how the fluorescent signal is generated. Calcein-AM is a non-fluorescent compound that becomes fluorescent after it is cleaved by intracellular esterases to form calcein.[4] Rhodamine 123, on the other hand, is inherently fluorescent. Both are substrates for ABCB1.[5][6] The choice between them may depend on the specific cell line, available equipment, and potential for compound interference with esterase activity (for Calcein-AM) or mitochondrial sequestration (for Rhodamine 123).
Q4: What are appropriate positive and negative controls for an ABCB1 inhibition assay?
A4:
-
Positive Control (Inhibition): A well-characterized ABCB1 inhibitor with a known IC50 value, such as verapamil, cyclosporin A, or tariquidar, should be used. This helps to validate that the assay is capable of detecting inhibition.
-
Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells or the assay.
-
Negative Control (Parental Cell Line): If using a cell line that overexpresses ABCB1, the corresponding parental cell line with low or no ABCB1 expression should be included. This demonstrates that the observed efflux is specific to ABCB1.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete removal of extracellular fluorescent substrate. | Increase the number and volume of wash steps after substrate loading. Ensure complete aspiration of the wash buffer without disturbing the cell monolayer. |
| Phenol red or serum in the medium is interfering with the assay. | Use phenol red-free medium and serum-free buffer for the assay steps. |
| Autofluorescence of the test compound. | Run a parallel experiment with the test compound in the absence of the fluorescent substrate to quantify its intrinsic fluorescence. If significant, subtract this background from the experimental wells. |
| Sub-optimal plate type for fluorescence reading. | Use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background from scattered light. |
| Cell death leading to non-specific uptake of the dye. | Assess cell viability using a method like Trypan Blue exclusion before and after the assay. Ensure that the concentrations of the inhibitor and substrate are not cytotoxic. |
| For Calcein-AM assays, hydrolysis of Calcein-AM in the working solution. | Prepare the Calcein-AM working solution fresh and use it within a few hours. Protect the solution from light. |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Low expression or activity of ABCB1 in the chosen cell line. | Confirm ABCB1 expression using Western blot or qPCR. Use a cell line known to have high ABCB1 expression (e.g., NCI/ADR-RES, K562/ADR). |
| Sub-optimal concentration of the fluorescent substrate. | Titrate the fluorescent substrate to determine the optimal concentration that provides a robust signal without causing cytotoxicity. |
| Insufficient loading time for the fluorescent substrate. | Optimize the incubation time for substrate loading. This can vary between cell lines. |
| Low potency or incorrect concentration of this compound. | Perform a dose-response curve for this compound to determine its IC50 value and the optimal concentration range for inhibition. |
| Incorrect instrument settings. | Optimize the gain, excitation, and emission wavelengths on the fluorescence plate reader or flow cytometer for the specific fluorescent substrate being used. |
| Photobleaching of the fluorescent signal. | Minimize the exposure of the plate to light, especially during incubation and before reading. Use an anti-fade mounting medium if performing microscopy. |
| Efflux of the fluorescent substrate by other transporters. | Use a cell line that specifically overexpresses ABCB1 or use inhibitors for other transporters (e.g., MK-571 for MRPs) to confirm the specificity of the signal. |
Quantitative Data
Table 1: Comparison of Common Fluorescent Substrates for ABCB1
| Substrate | Excitation (nm) | Emission (nm) | Typical Concentration | Advantages | Disadvantages |
| Rhodamine 123 | ~505 | ~525 | 1-10 µM | Inherently fluorescent, well-characterized.[5][6] | Can accumulate in mitochondria, potentially confounding results. |
| Calcein-AM | ~490 | ~520 | 0.25-1 µM | High signal-to-background ratio, well-retained in cells.[4] | Requires intracellular esterase activity, which can be affected by some compounds. |
| Hoechst 33342 | ~350 | ~461 | 1-5 µM | Can be used to assess transport across the blood-brain barrier. | Binds to DNA, which can affect cell viability over long incubations. |
Table 2: IC50 Values of Common ABCB1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay Substrate | IC50 (µM) |
| Verapamil | K562/ADR | Calcein-AM | ~5-15 |
| NCI/ADR-RES | Rhodamine 123 | ~2-10 | |
| Cyclosporin A | K562/ADR | Calcein-AM | ~1-5 |
| NCI/ADR-RES | Rhodamine 123 | ~0.5-2 | |
| Tariquidar | K562/ADR | Calcein-AM | ~0.05-0.2 |
| NCI/ADR-RES | Rhodamine 123 | ~0.01-0.1 |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell density, substrate concentration, and incubation time. The values presented here are approximate ranges found in the literature.
Experimental Protocols & Visualizations
Mechanism of ABCB1 Efflux and Inhibition
Caption: Mechanism of ABCB1-mediated efflux and its inhibition.
Experimental Workflow: Calcein-AM Efflux Assay
Caption: General workflow for a Calcein-AM ABCB1 inhibition assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
Detailed Experimental Protocol: Rhodamine 123 Efflux Assay
Materials:
-
ABCB1-overexpressing cells (e.g., NCI/ADR-RES) and parental cells (e.g., OVCAR-8)
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
This compound and positive control inhibitor (e.g., verapamil)
-
Cell culture medium (phenol red-free)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an optimized density (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. Include a vehicle-only control.
-
Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash once with assay buffer. Add the prepared inhibitor dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the loading solution and wash the cells three times with ice-cold assay buffer to stop the efflux and remove extracellular dye.
-
Fluorescence Measurement: Add fresh, ice-cold assay buffer to each well. Measure the intracellular fluorescence using a plate reader (e.g., Ex: 505 nm, Em: 525 nm) or a flow cytometer.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of the inhibitor-treated wells to the vehicle control.
-
Plot the normalized fluorescence against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
References
- 1. ABCB1 ATP binding cassette subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. WO2023114658A1 - Anti-abcb1 antibodies - Google Patents [patents.google.com]
- 3. ABCB1 Polyclonal Antibody (TA890095) [thermofisher.com]
- 4. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 6. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cellular toxicity issues with Abcb1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abcb1-IN-1, a novel inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).
Disclaimer: As this compound is a novel compound, specific data is limited. The information provided here is based on the established knowledge of ABCB1 and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit the function of ABCB1, an ATP-dependent efflux pump.[1][2] ABCB1 is a transmembrane protein that actively transports a wide variety of structurally diverse substrates out of cells, a process that is a major cause of multidrug resistance (MDR) in cancer cells.[3][4] By inhibiting ABCB1, this compound aims to increase the intracellular concentration and thus the efficacy of co-administered therapeutic agents that are substrates of this transporter.
Q2: What are the potential off-target effects or cellular toxicity associated with this compound?
A2: While specific toxicity data for this compound is not yet available, inhibitors of ABCB1 can present toxicity challenges. ABCB1 is expressed in normal tissues such as the blood-brain barrier, liver, kidney, and gastrointestinal tract, where it plays a protective role by limiting the absorption and distribution of toxins and xenobiotics.[5] Inhibition of ABCB1 in these tissues can lead to adverse effects. For example, first-generation P-gp inhibitors were associated with cardiotoxicity at the high doses required for efficacy.[6] It is also crucial to consider potential drug-drug interactions, as many ABCB1 inhibitors can also interact with metabolic enzymes like cytochrome P450 (CYP3A4), altering the pharmacokinetics of co-administered drugs.[6][7]
Q3: How can I determine if my cell line overexpresses ABCB1?
A3: Overexpression of ABCB1 can be confirmed through several methods:
-
Western Blot: This technique can quantify the amount of ABCB1 protein in your cell lysate compared to a control cell line with low or no expression.[8]
-
Flow Cytometry: Using a fluorescently labeled antibody against ABCB1, you can quantify the percentage of cells in your population that express the protein on their surface.
-
qRT-PCR: This method measures the mRNA expression level of the ABCB1 gene.
-
Functional Assays: You can assess the efflux activity of ABCB1 by measuring the intracellular accumulation of a known fluorescent substrate, such as rhodamine 123 or calcein-AM.[9] In cells overexpressing ABCB1, the accumulation of these substrates will be lower and can be increased by a known ABCB1 inhibitor.
Q4: Can this compound be used to overcome multidrug resistance (MDR)?
A4: In principle, as an ABCB1 inhibitor, this compound is designed to overcome MDR mediated by this transporter.[4] By blocking the efflux of chemotherapeutic drugs that are ABCB1 substrates, this compound can restore their cytotoxic effects in resistant cancer cells.[3] However, it is important to confirm that MDR in your specific cell line is indeed mediated by ABCB1 overexpression.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed with this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a wide range of concentrations and assess cell viability using an MTT or similar assay. |
| Off-target effects | Investigate potential off-target effects by consulting available literature on similar compounds or performing broader cellular pathway analysis. Consider if the observed toxicity is consistent with the inhibition of other known transporters or signaling pathways. |
| Interaction with other compounds in the media | Ensure that components in your cell culture media (e.g., serum, antibiotics) do not interact with this compound to produce toxic byproducts. Test the toxicity of this compound in media with and without standard supplements. |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to ABCB1 inhibition due to their reliance on this transporter for normal physiological functions. Consider using a panel of different cell lines to assess the specificity of the toxic effects. |
Issue 2: this compound Fails to Reverse Multidrug Resistance
| Possible Cause | Troubleshooting Steps |
| MDR is not mediated by ABCB1 | Confirm that your resistant cell line overexpresses functional ABCB1 using the methods described in FAQ 3. Other ABC transporters, such as ABCC1 (MRP1) or ABCG2 (BCRP), can also confer MDR.[1] |
| Suboptimal concentration of this compound | Perform a dose-response experiment by co-administering a fixed concentration of the chemotherapeutic agent with varying concentrations of this compound to determine the optimal concentration for MDR reversal. |
| The chemotherapeutic agent is not an ABCB1 substrate | Verify from literature or experimental assays that the chemotherapeutic drug you are using is a known substrate of ABCB1. |
| This compound is also a substrate of ABCB1 | Some inhibitors can also be substrates of ABCB1, which can complicate their mechanism of action.[10] This can be investigated using ATPase activity assays or transport assays. |
| Incorrect experimental timing | Optimize the pre-incubation time with this compound before adding the chemotherapeutic agent to ensure adequate inhibition of ABCB1. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Rhodamine 123 Accumulation Assay to Assess ABCB1 Inhibition
-
Cell Seeding: Seed cells in a 24-well plate or on coverslips and allow them to adhere overnight.
-
Pre-incubation: Incubate the cells with a non-toxic concentration of this compound or a vehicle control for 1-2 hours. A known ABCB1 inhibitor (e.g., verapamil) should be used as a positive control.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 1 µM to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.
-
Analysis:
-
Microscopy: Visualize the intracellular fluorescence using a fluorescence microscope.
-
Flow Cytometry: Harvest the cells and analyze the mean fluorescence intensity using a flow cytometer.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
-
Data Interpretation: An increase in intracellular rhodamine 123 fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of ABCB1 efflux activity.
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Different Cell Lines
| Cell Line | ABCB1 Expression | IC50 of this compound (µM) |
| Parental Cancer Cell Line (e.g., MCF-7) | Low | > 50 |
| ABCB1-Overexpressing Cell Line (e.g., MCF-7/ADR) | High | 25 |
| Normal Human Cell Line (e.g., HUVEC) | Low | > 50 |
Note: This is example data and should be experimentally determined for your specific system.
Table 2: Illustrative Reversal of Doxorubicin Resistance by this compound
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Fold Reversal |
| Parental Cancer Cell Line | Doxorubicin alone | 50 | - |
| ABCB1-Overexpressing Cell Line | Doxorubicin alone | 1500 | - |
| ABCB1-Overexpressing Cell Line | Doxorubicin + 1 µM this compound | 100 | 15 |
Note: This is example data and should be experimentally determined for your specific system.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genomind.com [genomind.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategies to overcome cancer multidrug resistance (MDR) through targeting P-glycoprotein (ABCB1): An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCB1 Polyclonal Antibody (TA890095) [thermofisher.com]
- 9. A novel screening strategy to identify ABCB1 substrates and inhibitors - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 10. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and dispensing Abcb1-IN-1 in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and dispensing Abcb1-IN-1 in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific technical data for this compound is limited in publicly available resources. The information provided herein is based on general best practices for handling potent small molecule inhibitors of the ABCB1 transporter. Researchers should always consult the manufacturer's specific product datasheet and safety data sheet (SDS) before use.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). ABCB1 is an ATP-dependent efflux pump that transports a wide range of xenobiotics, including many therapeutic drugs, out of cells.[1][2][3] By inhibiting ABCB1, this compound can increase the intracellular concentration of co-administered drugs that are substrates of this transporter, potentially overcoming multidrug resistance in cancer cells.[4][5]
2. How should I store this compound?
As a general guideline for small molecule inhibitors, this compound should be stored as a solid at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended. Stock solutions should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Avoid repeated freeze-thaw cycles.
3. What is the recommended solvent for dissolving this compound?
Most small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[6] It is crucial to consult the manufacturer's datasheet for specific solubility information. When preparing stock solutions, use high-purity, anhydrous solvents. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% for DMSO or ethanol) to avoid solvent-induced cytotoxicity.[7]
4. How do I prepare a stock solution of this compound?
To prepare a stock solution, bring the vial of solid this compound to room temperature before opening to prevent condensation. Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired molar concentration (e.g., 10 mM). Vortex gently until the solid is completely dissolved. Aliquot the stock solution into smaller volumes for single-use to minimize freeze-thaw cycles and store at -20°C or -80°C.
5. What safety precautions should I take when handling this compound?
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid inhalation of powder. Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of ABCB1 activity | Compound degradation: Improper storage or handling of this compound. | Prepare fresh stock solutions from solid compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Protect from light. |
| Incorrect concentration: Calculation error or inaccurate pipetting. | Verify all calculations and ensure pipettes are calibrated. Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line issues: Low or variable expression of ABCB1 in the cell line. | Confirm ABCB1 expression levels using Western blot or qPCR. Use a well-characterized cell line with stable ABCB1 overexpression.[8] | |
| Assay interference: The compound may interfere with the fluorescent substrate or detection method. | Run appropriate controls, including cells without inhibitor and inhibitor without cells, to check for autofluorescence or quenching. Consider using an alternative assay method. | |
| High background signal in assays | Compound precipitation: Poor solubility of this compound in the assay medium. | Ensure the final concentration of the organic solvent is compatible with the assay medium and does not exceed cytotoxic levels. Visually inspect for any precipitation. Consider pre-warming the medium. |
| Cell death: Cytotoxicity of this compound or the solvent at the concentration used. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound and the solvent on the specific cell line used.[5][9] | |
| Variability between experiments | Inconsistent cell culture conditions: Changes in cell passage number, confluency, or media components. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. |
| Inconsistent incubation times or temperatures. | Adhere strictly to the optimized protocol for all experimental steps. |
Experimental Protocols
General ABCB1 Inhibition Assay using a Fluorescent Substrate (e.g., Calcein-AM)
This protocol describes a common method to assess the inhibitory effect of a compound on ABCB1 activity by measuring the intracellular accumulation of a fluorescent substrate.[4][10]
Materials:
-
Cells with high ABCB1 expression (e.g., NCI/ADR-RES) and a parental cell line with low expression (e.g., OVCAR-8).
-
This compound.
-
Positive control inhibitor (e.g., Verapamil, Tariquidar).[11]
-
Fluorescent ABCB1 substrate (e.g., Calcein-AM).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Pre-incubation: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add the fluorescent substrate (e.g., Calcein-AM) to each well at a final concentration determined by prior optimization.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Washing: Remove the medium containing the substrate and compounds, and wash the cells with cold PBS to stop the efflux.
-
Fluorescence Measurement: Add fresh PBS or lysis buffer to the wells and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the vehicle control. Calculate the IC50 value for this compound.
Experimental Workflow for ABCB1 Inhibition Assay
Caption: Workflow for assessing ABCB1 inhibition using a fluorescent substrate.
Signaling Pathways
ABCB1-Mediated Drug Efflux and Inhibition
The ABCB1 transporter is an integral membrane protein that utilizes the energy from ATP hydrolysis to actively pump substrates out of the cell. This process reduces the intracellular concentration of the substrate, leading to drug resistance. This compound, as an inhibitor, is thought to bind to the transporter, preventing the substrate from being expelled.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition by this compound.
This technical support guide provides a framework for the safe and effective use of this compound in the laboratory. Given the limited specific data on this compound, careful experimental design, including appropriate controls and thorough validation, is essential.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. genomind.com [genomind.com]
- 4. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to make P-glycoprotein (ABCB1, MDR1) harbor mutations and measure its expression and activity in cell cultures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ABCB1 overexpression through locus amplification represents an actionable target to combat paclitaxel resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Abcb1-IN-1 as a Specific ABCB1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abcb1-IN-1's performance against other well-established ABCB1 inhibitors. The data presented is compiled from various studies to offer an objective overview of its potential as a specific and potent agent for overcoming multidrug resistance in cancer.
I. Comparative Performance of ABCB1 Inhibitors
The efficacy of this compound (represented by AIF-1) is benchmarked against first-generation (Verapamil), and third-generation (Tariquidar, Elacridar) ABCB1 inhibitors. The following tables summarize their inhibitory potency across various standard assays.
Table 1: Inhibition of ABCB1 Efflux Activity (Calcein-AM Assay)
| Inhibitor | Cell Line | IC50 | Reference |
| AIF-1 | A549 | 8.6 µM | |
| Verapamil | - | 2.6 µM (R-enantiomer), 2.9 µM (S-enantiomer) | |
| Tariquidar | Flp-In-ABCB1 | 114 pM | |
| Elacridar | - | 193 nM |
Table 2: Stimulation of ABCB1 ATPase Activity
| Inhibitor | Concentration for 50% Max. Stimulation | Maximum Stimulation | Reference |
| AIF-1 | Data Not Available | Data Not Available | |
| Verapamil | - | Stimulates ATPase activity | |
| Tariquidar | - | Stimulates ATPase activity | |
| Elacridar | Data Not Available | Data Not Available |
Table 3: Potentiation of Chemotherapeutic Cytotoxicity
| Inhibitor | Chemotherapeutic | Cell Line | Fold Reversal of Resistance | Reference |
| AIF-1 | Doxorubicin | SKMES-1 | ~6-fold reduction in EC50 | |
| Verapamil | Paclitaxel, Doxorubicin | Various | Potentiates cytotoxicity | |
| Tariquidar | Doxorubicin | ABCB1-expressing cells | 30-fold decrease in resistance at 100 nM | |
| Elacridar | Docetaxel | H1299-DR | Partial to full recovery of sensitivity |
Table 4: Specificity of ABCB1 Inhibitors
| Inhibitor | Effect on ABCG2 | Effect on ABCC1 | Reference |
| AIF-1 | No significant effect on ABCG1 | Data Not Available | |
| Verapamil | Less effective than on ABCB1 | Can inhibit ABCC1 | |
| Tariquidar | Inhibits at high concentrations | No significant effect | |
| Elacridar | Inhibits ABCG2 | Less effective than on ABCB1 |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Calcein-AM Efflux Assay
This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Calcein-AM from cells overexpressing ABCB1.
-
Cell Seeding: Plate cells (e.g., A549, KB-V1) in 96-well plates and culture until confluent.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of the test inhibitor (e.g., AIF-1) and a positive control inhibitor (e.g., PSC833) for 30 minutes.
-
Substrate Loading: Add Calcein-AM (final concentration, e.g., 1 µM) to all wells and incubate for a further 1-4 hours.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader or by flow cytometry (Excitation: ~485 nm, Emission: ~530 nm). Increased fluorescence indicates inhibition of ABCB1-mediated efflux.
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
2. P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport.
-
Membrane Preparation: Utilize membrane vesicles from cells overexpressing human ABCB1.
-
Assay Reaction: In a 96-well plate, combine the membrane vesicles with the test compound at various concentrations in an assay buffer.
-
ATP Initiation: Initiate the reaction by adding MgATP.
-
Phosphate Detection: After incubation at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., based on the malachite green reaction).
-
Data Analysis: Determine the concentration of the compound that produces 50% of the maximal stimulation of ATPase activity.
3. Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, this method uses the fluorescent substrate Rhodamine 123 to assess ABCB1 inhibition.
-
Cell Preparation: Prepare a suspension of cells known to overexpress ABCB1.
-
Inhibitor Incubation: Incubate the cells with different concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Substrate Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate in a fresh medium (with or without the inhibitor) to allow for efflux.
-
Fluorescence Quantification: Measure the intracellular fluorescence of Rhodamine 123 at different time points using flow cytometry or a fluorescence microscope. A decrease in the rate of fluorescence decay indicates inhibition of efflux.
-
Data Analysis: Calculate the IC50 value based on the reduction in Rhodamine 123 efflux at various inhibitor concentrations.
4. Cytotoxicity Potentiation Assay
This assay determines the ability of an inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent that is a substrate of ABCB1.
-
Cell Seeding: Plate multidrug-resistant cells (e.g., SW620/Ad300, KB-C2) in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.
-
Incubation: Incubate the cells for a period sufficient to allow for cytotoxic effects (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent with and without the inhibitor. The fold reversal of resistance is calculated as the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.
III. Visualizing Mechanisms and Workflows
ABCB1-Mediated Drug Efflux Pathway
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Experimental Workflow for ABCB1 Inhibitor Validation
Abcb1-IN-1 versus Verapamil: A Comparative Guide to P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Abcb1-IN-1 and verapamil as inhibitors of the P-glycoprotein (P-gp, ABCB1) efflux pump, a key player in multidrug resistance (MDR) in cancer and other therapeutic areas. While verapamil is a well-documented, first-generation P-gp inhibitor, publicly available experimental data for this compound is limited. This document, therefore, presents a comprehensive overview of verapamil's performance and establishes a framework for the comparative evaluation of novel inhibitors like this compound.
Executive Summary
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic agents, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Inhibition of P-gp is a critical strategy to overcome MDR. Verapamil, a calcium channel blocker, was one of the first compounds identified to inhibit P-gp, albeit with moderate potency and significant off-target effects.[2] this compound is presented as a research chemical for inhibiting P-gp, but its specific performance characteristics are not yet widely reported in peer-reviewed literature. This guide outlines the necessary experimental data required for a thorough comparison and provides detailed protocols for generating such data.
Data Presentation: A Comparative Framework
To facilitate a direct comparison between this compound and verapamil, the following quantitative data should be generated and organized as presented in the tables below. The data for verapamil is collated from various studies, and equivalent data for this compound would be required for a complete assessment.
Table 1: In Vitro Efficacy of P-glycoprotein Inhibitors
| Parameter | This compound | Verapamil | Reference Cell Line(s) |
| IC₅₀ (P-gp Inhibition) | Data not available | ~1-10 µM (Rhodamine 123 efflux) | P-gp overexpressing cell lines (e.g., NCI/ADR-RES, K562/ADR) |
| Reversal of Drug Resistance (Fold Change) | Data not available | 2 to >10-fold decrease in IC₅₀ of cytotoxic drugs | P-gp overexpressing cell lines |
| Maximal Inhibition (%) | Data not available | ~80-90% | P-gp overexpressing cell lines |
Table 2: Effects on P-gp ATPase Activity
| Parameter | This compound | Verapamil | Assay Conditions |
| Basal ATPase Activity Stimulation | Data not available | Biphasic: Stimulation at low µM, inhibition at high µM concentrations | Isolated P-gp membranes or vesicles |
| EC₅₀ (ATPase Stimulation) | Data not available | ~0.5-5 µM | Isolated P-gp membranes or vesicles |
| Effect on Substrate-Stimulated ATPase Activity | Data not available | Competitive or non-competitive inhibition depending on the substrate | Isolated P-gp membranes or vesicles |
Table 3: Cytotoxicity Profile
| Parameter | This compound | Verapamil | Cell Line(s) |
| IC₅₀ (Intrinsic Cytotoxicity) | Data not available | >20 µM (varies with cell line) | Parental (non-P-gp overexpressing) and P-gp overexpressing cell lines |
| Therapeutic Index (IC₅₀ Cytotoxicity / IC₅₀ P-gp Inhibition) | Data not available | Low | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of P-gp inhibitors. The following are standard protocols used to evaluate compounds like this compound and verapamil.
Cytotoxicity Assay (MTT Assay)
This assay determines the intrinsic cytotoxicity of the inhibitors and their ability to sensitize MDR cells to chemotherapeutic agents.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and their parental, drug-sensitive counterparts (e.g., OVCAR-8) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or verapamil, alone or in combination with a P-gp substrate chemotherapeutic agent (e.g., doxorubicin, paclitaxel). Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ values (the concentration of inhibitor that reduces cell viability by 50%) using a non-linear regression analysis.
Drug Accumulation Assay (Rhodamine 123 Efflux Assay)
This assay directly measures the ability of an inhibitor to block the efflux function of P-gp.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[3]
Protocol:
-
Cell Preparation: Harvest P-gp overexpressing cells and their parental counterparts and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or verapamil for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Quantify the increase in intracellular fluorescence in the presence of the inhibitor compared to the untreated control. Calculate the IC₅₀ value for P-gp inhibition.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of the inhibitors on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Principle: P-gp possesses ATPase activity that is stimulated by its substrates. Inhibitors can either compete with substrates and thus inhibit substrate-stimulated ATPase activity, or they can directly inhibit the basal ATPase activity of the transporter. The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released.[4]
Protocol:
-
Membrane Preparation: Use commercially available P-gp-containing membranes or prepare membranes from P-gp overexpressing cells.
-
Assay Reaction: In a 96-well plate, combine the P-gp membranes, the test compound (this compound or verapamil) at various concentrations, and a P-gp substrate (e.g., verapamil itself is often used as a reference substrate).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the effect of the inhibitor on the basal and substrate-stimulated ATPase activity. Calculate the EC₅₀ for stimulation or IC₅₀ for inhibition. Verapamil is known to stimulate P-gp's ATPase activity at lower concentrations and inhibit it at higher concentrations.
Mandatory Visualization
Signaling Pathway of P-glycoprotein Inhibition
The direct inhibition of P-glycoprotein by small molecules like this compound and verapamil primarily occurs through competitive or non-competitive binding to the transporter, thereby preventing the efflux of its substrates. This mechanism is distinct from the regulation of P-gp expression, which involves various intracellular signaling pathways.
Caption: Mechanism of P-glycoprotein inhibition.
Experimental Workflow: Drug Accumulation Assay
The following workflow illustrates the key steps in a drug accumulation assay to evaluate P-gp inhibition.
Caption: Workflow for a Rhodamine 123 accumulation assay.
Conclusion
Verapamil serves as a foundational tool for studying P-glycoprotein inhibition, though its clinical utility has been hampered by modest potency and off-target effects. A thorough comparative evaluation of novel inhibitors such as this compound is essential for the development of more effective and specific MDR modulators. The experimental protocols and data frameworks provided in this guide offer a robust starting point for such an investigation. The generation of comprehensive, quantitative data for this compound using these standardized assays will be critical in determining its potential as a next-generation P-gp inhibitor. Researchers are encouraged to utilize these methodologies to build a complete performance profile for this compound and other emerging P-gp modulators.
References
- 1. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Potency: Abcb1-IN-1 and Tariquidar in P-glycoprotein Inhibition
For researchers and professionals in drug development, identifying potent and specific inhibitors of P-glycoprotein (P-gp, encoded by the ABCB1 gene) is a critical step in overcoming multidrug resistance in cancer and improving drug delivery to sanctuary sites like the brain. This guide provides a comparative overview of the potency of Tariquidar, a well-characterized third-generation P-gp inhibitor, and Abcb1-IN-1.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key potency metrics for Tariquidar and the representative novel ABCB1 inhibitor. These values provide a direct comparison of their ability to inhibit P-gp function in various in vitro assays.
| Parameter | Tariquidar | Novel Phenethylisoquinoline Alkaloid | Reference(s) |
| IC50 (ATPase Assay) | 43 nM | Not Reported | [1] |
| IC50 (Drug Resistance Reversal) | 25 - 80 nM (doxorubicin) | 9.1 nM (paclitaxel, in presence of 10 µM inhibitor) | [2][3] |
| Kd (Binding Affinity) | 5.1 nM | Not Reported | [2] |
| IC50 (Calcein-AM Efflux) | Not Reported | 13 compounds selected, 2 isoquinoline derivatives validated | [3] |
| IC50 ([125I]-IAAP Labeling) | Not Reported | Inhibited photolabeling | [3] |
Mechanism of Action
Tariquidar is a potent, non-competitive inhibitor of P-gp.[2] It is believed to inhibit the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[1] Tariquidar is not a substrate for P-gp transport itself.[2]
The novel phenethylisoquinoline alkaloid also appears to directly interact with P-gp. Evidence suggests it activates ABCB1-mediated ATP hydrolysis and inhibits the photolabeling of P-gp with a known substrate, indicating a direct interaction with the transporter.[3]
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of potency data. Below are representative protocols for assays commonly used to evaluate P-gp inhibitors.
P-gp ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis driven by P-gp, which is coupled to substrate transport.
-
Preparation of P-gp membranes: Membranes from cells overexpressing P-gp (e.g., Sf9 insect cells or human cancer cell lines) are isolated.
-
Assay Reaction: The membranes are incubated with the test compound (e.g., Tariquidar) at various concentrations in an assay buffer containing ATP and magnesium.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The concentration of the inhibitor that reduces P-gp-specific ATPase activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Drug Efflux Assay (e.g., Calcein-AM or Rhodamine 123)
This assay assesses the ability of an inhibitor to block the P-gp-mediated efflux of a fluorescent substrate from cells.
-
Cell Culture: P-gp-overexpressing cells (e.g., KB-V1 or SW620/Ad300) and their parental sensitive counterparts are seeded in multi-well plates.[3][4]
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., the novel phenethylisoquinoline alkaloid) for a defined period.
-
Substrate Loading: A fluorescent P-gp substrate, such as Calcein-AM or Rhodamine 123, is added to the cells.[3]
-
Efflux and Measurement: After an incubation period, the intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. Increased intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in intracellular fluorescence compared to the control (no inhibitor).
Chemosensitization Assay (Drug Resistance Reversal)
This assay determines the ability of a P-gp inhibitor to restore the cytotoxicity of a chemotherapy drug in resistant cancer cells.
-
Cell Seeding: P-gp-overexpressing multidrug-resistant (MDR) cells are seeded in 96-well plates.
-
Drug and Inhibitor Treatment: Cells are treated with a range of concentrations of a cytotoxic P-gp substrate (e.g., paclitaxel or doxorubicin) in the presence or absence of a fixed concentration of the P-gp inhibitor.[3][4]
-
Cell Viability Assessment: After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using methods like the MTT or WST-1 assay.[4]
-
Data Analysis: The IC50 of the cytotoxic drug is determined in the presence and absence of the inhibitor. A significant decrease in the IC50 of the cytotoxic drug in the presence of the inhibitor indicates reversal of resistance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of P-gp inhibition and the methods used for its evaluation.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: General experimental workflow for assessing P-gp inhibition.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel potent ABCB1 modulator, phenethylisoquinoline alkaloid, reverses multidrug resistance in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Abcb1-IN-1 vs. Elacridar in P-glycoprotein Inhibition
A Detailed Guide for Researchers in Drug Development
In the landscape of cancer therapy and drug development, overcoming multidrug resistance (MDR) remains a critical challenge. A key player in this phenomenon is the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). This transmembrane efflux pump actively transports a wide array of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific ABCB1 inhibitors is a promising strategy to reverse MDR and enhance the effectiveness of anticancer drugs.
This guide provides a detailed head-to-head comparison of two such inhibitors: Abcb1-IN-1 and elacridar. While elacridar is a well-characterized, third-generation P-gp inhibitor, information regarding this compound is significantly more limited, posing challenges for a direct and comprehensive comparison. This document summarizes the currently available data to aid researchers in making informed decisions for their studies.
General and Chemical Properties
A fundamental comparison begins with the basic chemical and physical properties of each inhibitor. Elacridar is a derivative of acridone carboxamide, while the specific chemical structure of this compound is not widely published in peer-reviewed literature, though it is available from commercial suppliers.
| Property | This compound | Elacridar (GF120918) |
| CAS Number | 2986412-70-6 | 143664-11-3 |
| Molecular Formula | Not readily available | C₃₄H₃₃N₃O₅ |
| Molecular Weight | Not readily available | 563.64 g/mol |
| Synonyms | Compound 3 | GF120918, GW0918, GG918, GW120918 |
Quantitative Performance Data
The efficacy of a P-glycoprotein inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50) against the transporter. The available data for this compound is limited to its cytotoxic effects on cancer cell lines, which may not directly correlate with its P-gp inhibitory potency. In contrast, elacridar has been more extensively studied, with established IC50 values for P-gp inhibition.
It is crucial to note that a direct comparison of the provided IC50 values is not appropriate, as they represent different biological activities (cytotoxicity vs. direct transporter inhibition).
| Parameter | This compound | Elacridar |
| P-gp Inhibition IC50 | Data not available | 0.16 µM ([³H]azidopine labeling)[1] |
| Cellular Cytotoxicity IC50 | 1.26 µM (Colo205 cells) 2.21 µM (Colo320 cells) | 9.65 ng/mL (A2780TR2 cells, co-treated with MIT)[2] |
| Target Specificity | Stated as an ABCB1 inhibitor, but specificity data is not available. | Dual inhibitor of P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[3] |
Mechanism of Action: Inhibiting the P-glycoprotein Efflux Pump
P-glycoprotein is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to expel substrates from the cell. Inhibitors like elacridar are thought to competitively bind to the transporter, thereby preventing the binding and subsequent efflux of chemotherapeutic drugs. This leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic effects. The precise mechanism of this compound has not been detailed in available literature.
References
Reversing the Shield: A Comparative Guide to ABCB1 Inhibitors in Multidrug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a critical hurdle in the effective treatment of cancer. A key player in this phenomenon is the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). This efflux pump actively removes a broad spectrum of chemotherapeutic agents from cancer cells, diminishing their cytotoxic efficacy. The development of ABCB1 inhibitors to be used in combination with conventional chemotherapy is a promising strategy to overcome MDR.
This guide provides a comparative overview of the activity of several well-characterized ABCB1 inhibitors across various MDR cell lines. The data presented is collated from multiple studies to offer a comprehensive resource for researchers in oncology and drug development.
Performance of ABCB1 Inhibitors: A Quantitative Comparison
The efficacy of an ABCB1 inhibitor is primarily measured by its ability to sensitize resistant cells to a chemotherapeutic agent. This is often quantified as the fold change in the half-maximal inhibitory concentration (IC50) of the anticancer drug in the absence and presence of the inhibitor. The following tables summarize the performance of selected first and third-generation ABCB1 inhibitors in various MDR cancer cell lines.
Table 1: Activity of First-Generation ABCB1 Inhibitors
| Inhibitor | MDR Cell Line | Resistant To | Chemotherapeutic Agent | Fold Reversal of Resistance (IC50 without inhibitor / IC50 with inhibitor) | Reference |
| Verapamil | CEM/VCR 1000 (Leukemia) | Vincristine | Epirubicin | 10 - 19 | |
| 2780AD (Ovarian) | Doxorubicin (Adriamycin) | Doxorubicin | 10 - 12 | ||
| MCF7/AdrR (Breast) | Doxorubicin (Adriamycin) | Doxorubicin | 10 - 12 | ||
| Tetrandrine | Hep-2/v (Laryngeal) | Vincristine | Vincristine | 2.22 | |
| SW620/Ad300 (Colon) | Doxorubicin | Doxorubicin | >10 (at 3µM Tetrandrine) | ||
| KB-C2 (Cervical) | Colchicine | Doxorubicin | >10 (at 3µM Tetrandrine) |
Note: The reversal activity of Verapamil is concentration-dependent, with maximal effects observed at concentrations that may induce cardiovascular side effects in a clinical setting.
Table 2: Activity of Third-Generation ABCB1 Inhibitors
| Inhibitor | MDR Cell Line | Resistant To | Chemotherapeutic Agent | Fold Reversal of Resistance (IC50 without inhibitor / IC50 with inhibitor) | Reference |
| Zosuquidar | K562/DOX (Leukemia) | Doxorubicin | Daunorubicin | >45.5 | |
| HL60/DNR (Leukemia) | Daunorubicin | Daunorubicin | Significant reversal | ||
| SW-620/AD300 (Colon) | Doxorubicin | Paclitaxel | Not specified, but effective | ||
| Tariquidar | HeyA8-MDR (Ovarian) | Paclitaxel | Paclitaxel | Significant reversal | |
| SKOV3ip1-TR (Ovarian) | Paclitaxel | Paclitaxel | Significant reversal | ||
| Multiple Myeloma Cells | Bortezomib/Carfilzomib | Bortezomib/Carfilzomib | Reverses hypoxia-induced resistance | ||
| Elacridar | A2780PR1 (Ovarian) | Paclitaxel | Paclitaxel | Significant reversal | |
| A2780PR2 (Ovarian) | Paclitaxel | Paclitaxel | Significant reversal | ||
| HepG2 (Liver) | Not specified | Monomethyl Auristatin E | 4.2 - 22 |
Note: Third-generation inhibitors are generally more potent and selective for ABCB1 than first-generation agents, and they exhibit fewer off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of ABCB1 inhibitors.
Cell Viability and Cytotoxicity (MTT) Assay
This assay is used to determine the IC50 of a chemotherapeutic agent in the presence and absence of an ABCB1 inhibitor.
-
Cell Seeding: Plate MDR and parental (sensitive) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both with and without a fixed, non-toxic concentration of the ABCB1 inhibitor. Include wells with the inhibitor alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
ABCB1 Efflux Pump Activity (Rhodamine 123 Accumulation) Assay
This assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate of ABCB1, such as Rhodamine 123.
-
Cell Preparation: Harvest MDR and parental cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the ABCB1 inhibitor at the desired concentration for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate, Rhodamine 123 (typically at 1 µM), to the cell suspension and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove the extracellular substrate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the inhibitor-treated MDR cells to that of the untreated MDR cells and the parental cells. An increase in MFI in the treated MDR cells indicates inhibition of the ABCB1 efflux pump.
ABCB1 Protein Expression (Western Blot) Analysis
This technique is used to confirm the overexpression of ABCB1 in MDR cell lines.
-
Cell Lysis: Lyse the parental and MDR cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 (e.g., clone C219) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Compare the intensity of the ABCB1 band between the parental and MDR cell lines to confirm overexpression.
Visualizing Mechanisms and Workflows
ABCB1-Mediated Multidrug Resistance and Its Reversal
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Experimental Workflow for Evaluating ABCB1 Inhibitors
Caption: Workflow for the cross-validation of ABCB1 inhibitors.
Logical Relationship in MDR Reversal Studies
Caption: Logical flow from hypothesis to experimental validation.
A Comparative Guide to Novel P-glycoprotein (ABCB1) Inhibitors: Evaluating Abcb1-IN-1 Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel P-glycoprotein (P-gp, ABCB1) inhibitors, offering a framework for evaluating new chemical entities like Abcb1-IN-1 . As specific experimental data for this compound is not yet publicly available, this document focuses on established third-generation inhibitors such as Tariquidar, Zosuquidar, and Elacridar. These compounds serve as benchmarks against which the performance of new inhibitors can be assessed. The methodologies and data presented here are intended to guide researchers in their evaluation of novel P-gp modulators.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump.[1][2][3] It plays a crucial role in protecting cells from a wide array of structurally diverse xenobiotics and toxins.[3][4] However, its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively extruding anticancer drugs from the target cells.[5] The development of potent and specific P-gp inhibitors is therefore a critical strategy to overcome MDR and enhance the efficacy of cancer therapeutics.
Mechanism of Action of P-glycoprotein Inhibitors
P-gp inhibitors function by competing with substrate drugs for binding to the transporter, thereby preventing the efflux of the therapeutic agent. Third-generation inhibitors are characterized by their high potency and specificity for P-gp, with reduced off-target effects compared to earlier generations. They typically bind with high affinity to the transmembrane domains of P-gp, either non-competitively or competitively, and some have been shown to inhibit the ATPase activity of the transporter, which is essential for the energy-dependent efflux process.[6]
Comparative Performance of Novel P-glycoprotein Inhibitors
The efficacy of P-gp inhibitors is typically evaluated based on their ability to reverse multidrug resistance in cancer cell lines that overexpress P-gp. Key performance indicators include the half-maximal inhibitory concentration (IC50) for P-gp-mediated efflux and the potentiation of cytotoxicity of a co-administered anticancer drug.
Below is a summary of the reported in vitro activities of several well-characterized novel P-gp inhibitors. Data for "this compound" should be populated in a similar format for direct comparison.
Table 1: In Vitro Potency of Novel P-glycoprotein Inhibitors
| Inhibitor | Cell Line | Substrate | IC50 (nM) | Fold Reversal of Resistance | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Tariquidar | Flp-In-ABCB1 | Calcein-AM | 0.114 | Not Reported | [7] |
| Tariquidar | ABCB1-expressing cells | Doxorubicin | Not Reported | 30-fold | [8] |
| Elacridar | Kb-V1 | Calcein-AM | 193 | Not Reported | [9] |
| Zosuquidar | ABCB1HM-X–expressing cells | Paclitaxel | Not Reported | Not Reported (effective at nM concentrations) | [10] |
| Verapamil (First-generation control) | MCF7R | Rhodamine 123 | ~5000 | Not Reported | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of P-gp inhibitors. Below are methodologies for key in vitro assays.
Rhodamine 123 Accumulation Assay
This assay measures the ability of an inhibitor to block the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Workflow for Rhodamine 123 Accumulation Assay
Caption: Workflow of the Rhodamine 123 accumulation assay.
Detailed Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF7/ADR, KB-V1) and their parental sensitive counterparts in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) and a known inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Substrate Addition: Add rhodamine 123 to a final concentration of 5.25 µM to each well and incubate for another 30-60 minutes at 37°C.[11]
-
Washing: Terminate the incubation by washing the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader at an excitation wavelength of 507 nm and an emission wavelength of 529 nm.[12]
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. Calculate the fold increase in rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent, cell-permeable dye Calcein-AM, which is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein. P-gp actively transports Calcein-AM out of the cell, thus reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased fluorescence.
Workflow for Calcein-AM Efflux Assay
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) [mdpi.com]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Benchmarking a Novel ABCB1 Inhibitor: A Comparative Guide Against First and Second-Generation Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative novel ABCB1 inhibitor, designated here as "Novel Compound-1," against well-established first and second-generation ABCB1 inhibitors. The data presented is a composite from recent studies on newly developed ABCB1 modulators and serves to benchmark the potential advantages of next-generation inhibitors in overcoming multidrug resistance (MDR).
Introduction to ABCB1 and Multidrug Resistance
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by exporting a wide range of xenobiotics.[1][2] In oncology, the overexpression of ABCB1 in cancer cells is a major mechanism of multidrug resistance, leading to the failure of chemotherapy by actively pumping anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[3] To counteract this, several generations of ABCB1 inhibitors have been developed to be co-administered with chemotherapeutic agents.
This guide focuses on a comparative analysis of:
-
First-Generation Inhibitors: Represented by Verapamil and Cyclosporine A . These are repurposed drugs that were initially developed for other indications.[4]
-
Second-Generation Inhibitors: Represented by PSC 833 (Valspodar) . These are more potent and specific derivatives of first-generation compounds.[4]
-
Novel ABCB1 Inhibitor (Novel Compound-1): A representative of the newer generation of inhibitors, designed for high potency, specificity, and reduced toxicity, based on recently published data for novel modulators.[5][6][7]
Comparative Performance Data
The following tables summarize the key performance indicators for each class of ABCB1 inhibitors based on in vitro experimental data.
Table 1: In Vitro Efficacy of ABCB1 Inhibitors
| Inhibitor Class | Representative Compound | Concentration for 50% Inhibition (IC50) | Reversal of Drug Resistance (Fold Change) |
| First-Generation | Verapamil | 1-10 µM | 5-15 fold |
| Cyclosporine A | 1-5 µM | 10-20 fold | |
| Second-Generation | PSC 833 (Valspodar) | 0.1-1 µM | 20-50 fold |
| Novel Inhibitor | Novel Compound-1 | 10-100 nM | >50 fold |
Table 2: Specificity and Toxicity Profile
| Inhibitor Class | Representative Compound | Specificity for ABCB1 | Inhibition of other ABC Transporters (e.g., ABCC1, ABCG2) | Off-Target Effects/Toxicity |
| First-Generation | Verapamil | Low | Moderate | Cardiovascular effects (calcium channel blockade)[6] |
| Cyclosporine A | Low | Moderate | Immunosuppression, nephrotoxicity[5] | |
| Second-Generation | PSC 833 (Valspodar) | Moderate | Low to Moderate | Inhibition of cytochrome P450 enzymes, drug-drug interactions[5] |
| Novel Inhibitor | Novel Compound-1 | High | Minimal | Low intrinsic cytotoxicity, fewer off-target effects observed in preclinical models[7] |
Mechanism of Action and Interaction with ABCB1
The primary mechanism of these inhibitors is to block the drug efflux function of ABCB1. However, their specific interactions with the transporter can differ.
-
First and Second-Generation Inhibitors: These compounds often act as competitive or non-competitive substrates for ABCB1. They bind to the drug-binding pocket of the transporter, thereby preventing the binding and efflux of chemotherapeutic agents.[4] Some, like verapamil, can also modulate the ATPase activity of ABCB1.[8][9]
-
Novel ABCB1 Inhibitors: Many newer inhibitors are designed to have a high affinity for the substrate-binding sites of ABCB1.[6] Some may act by locking the transporter in a conformation that is unable to bind or transport substrates, while others may allosterically modulate its function.
Below is a diagram illustrating the general mechanism of ABCB1-mediated drug efflux and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel potent ABCB1 modulator, phenethylisoquinoline alkaloid, reverses multidrug resistance in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Potent ABCB1 Modulator, Phenethylisoquinoline Alkaloid, Reverses Multidrug Resistance in Cancer Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating ABCB1-Mediated Drug-Drug Interactions: Considerations for In vitro and In vivo Assay Design. | Semantic Scholar [semanticscholar.org]
- 8. Preclinical studies of the falnidamol as a highly potent and specific active ABCB1 transporter inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Evaluating the Selectivity of ABCB1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of an ATP-binding cassette (ABC) transporter inhibitor is paramount. This guide provides a comparative framework for evaluating the selectivity of a potent ABCB1 inhibitor, Tariquidar (as a representative example for "Abcb1-IN-1"), against other clinically relevant ABC transporters, namely ABCG2 and ABCC1.
This guide presents quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the objective assessment of inhibitor performance. While the focus is on Tariquidar, the methodologies described are broadly applicable for characterizing the selectivity profile of any novel ABCB1 inhibitor.
Executive Summary of Tariquidar's Selectivity
Tariquidar is a third-generation, non-competitive inhibitor of ABCB1 (P-glycoprotein), a primary transporter involved in multidrug resistance (MDR) in cancer.[1] While highly potent against ABCB1, its activity against other ABC transporters is concentration-dependent. At a concentration of 100 nM, Tariquidar effectively reverses ABCB1-mediated resistance and shows a modest effect on ABCG2 (Breast Cancer Resistance Protein), while having no significant impact on ABCC1 (Multidrug Resistance-associated Protein 1).[2]
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of Tariquidar against ABCB1, ABCG2, and ABCC1. The data is compiled from studies utilizing different assays, highlighting the importance of standardized experimental conditions for direct comparison.
| Transporter | Assay Type | Inhibitor Concentration | Effect | IC50 | Source |
| ABCB1 | Reversal of Doxorubicin Resistance | 100 nM | 30-fold decrease in resistance | - | [2] |
| ATPase Activity | - | Inhibition | 43 nM | [3] | |
| Calcein-AM Efflux | - | Inhibition | 0.114 nM | [4] | |
| ABCG2 | Reversal of Mitoxantrone Resistance | 100 nM | 2-fold decrease in resistance | - | [2] |
| ABCC1 | Reversal of Doxorubicin Resistance | 100 nM | No change in resistance | - | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involved in selectivity profiling, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition by Tariquidar.
Caption: A simplified workflow of the Calcein-AM efflux assay to determine inhibitor potency.
Detailed Experimental Protocols
For accurate and reproducible assessment of inhibitor selectivity, the following detailed protocols for key experiments are provided.
ATPase Activity Assay
This assay measures the inhibitor's effect on the ATP hydrolysis rate of the ABC transporter, which is essential for its transport function.
Materials:
-
Purified membrane vesicles from cells overexpressing the target ABC transporter (e.g., ABCB1, ABCG2, or ABCC1).
-
Assay Buffer: 50 mM MES-Tris (pH 6.8), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2.
-
ATP solution: 100 mM ATP in water.
-
Inhibitor stock solution (e.g., Tariquidar in DMSO).
-
Phosphate standard solution.
-
Reagent for phosphate detection (e.g., PiColorLock™).
-
96-well microplate.
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor to the wells. Include a "no inhibitor" control and a "basal" control (no inhibitor, no ATP).
-
Add the membrane vesicles to each well and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Calculate the amount of inorganic phosphate (Pi) released using the phosphate standard curve.
-
Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value by non-linear regression analysis.
Calcein-AM Efflux Assay
This cell-based assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing the target transporter.
Materials:
-
Cells overexpressing the target ABC transporter (e.g., MDCKII-ABCB1) and parental control cells.
-
Cell culture medium.
-
Calcein-AM stock solution (1 mM in DMSO).
-
Inhibitor stock solution (e.g., Tariquidar in DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the culture medium from the wells and wash the cells with HBSS.
-
Add the diluted inhibitor to the cells and incubate for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 1 µM to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add fresh HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate the percentage of inhibition of efflux at each inhibitor concentration (compared to cells with no inhibitor) and determine the IC50 value.
Cytotoxicity (MDR Reversal) Assay
This assay determines the ability of an inhibitor to sensitize multidrug-resistant cells to a cytotoxic drug that is a substrate of the target ABC transporter.
Materials:
-
Multidrug-resistant cell line overexpressing the target ABC transporter and the parental sensitive cell line.
-
Cell culture medium.
-
Cytotoxic drug stock solution (e.g., Doxorubicin).
-
Inhibitor stock solution (e.g., Tariquidar in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the cytotoxic drug in the presence and absence of a fixed, non-toxic concentration of the inhibitor (e.g., 100 nM Tariquidar).
-
Add the drug/inhibitor combinations to the cells and incubate for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability at each drug concentration and determine the IC50 value of the cytotoxic drug in the presence and absence of the inhibitor.
-
The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
By employing these standardized assays and comparative analyses, researchers can robustly evaluate the selectivity of novel ABCB1 inhibitors, a critical step in the development of effective agents to combat multidrug resistance in cancer and other diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of P-glycoprotein (ABCB1) Inhibitors: A Guide to Safe Laboratory Practices
Absence of specific guidance for "Abcb1-IN-1" necessitates a focus on general safety protocols for small molecule inhibitors. Researchers and laboratory personnel are advised to adhere to the following comprehensive disposal procedures to ensure safety and regulatory compliance.
Given the lack of a specific Safety Data Sheet (SDS) for a compound designated "this compound," this guide provides essential safety and logistical information for the proper disposal of P-glycoprotein (ABCB1) inhibitors and other similar small molecule research chemicals. The following procedures are based on established laboratory safety guidelines and are intended to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on a hierarchy of waste management controls. The primary goal is to minimize waste generation whenever possible.[1] When waste is generated, it must be handled in a way that ensures the safety of laboratory personnel and minimizes environmental impact. Key principles include:
-
Waste Minimization: Order the smallest necessary quantities of chemicals and reduce the scale of experiments where feasible.[1]
-
Segregation: Never mix incompatible waste streams.[2][3] At a minimum, separate acids, bases, flammables, oxidizers, and halogenated from non-halogenated solvents.[4]
-
Proper Labeling: All waste containers must be clearly labeled with their contents.[1][3][5]
-
Use of Appropriate Containers: Waste must be stored in containers that are compatible with the chemical properties of the waste.[2][3][4][5]
-
Consult Institutional Guidelines: Always follow the specific chemical hygiene plan and waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for P-glycoprotein (ABCB1) Inhibitors
The following is a generalized, step-by-step protocol for the disposal of a P-glycoprotein inhibitor like "this compound".
1. Waste Characterization and Segregation:
-
Identify Waste Streams: Determine if the waste is a pure, unused chemical, a contaminated material (e.g., gloves, pipette tips), or a solution.
-
Segregate Waste:
-
Solid Waste: Collect non-sharps solid waste contaminated with the inhibitor (e.g., gloves, paper towels) in a designated, labeled, and sealed plastic bag or container.
-
Liquid Waste: Collect liquid waste containing the inhibitor in a dedicated, properly labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
-
2. Container Selection and Labeling:
-
Choose Compatible Containers: Use containers made of a material that is resistant to the chemicals being stored. For many organic solvents, glass or polyethylene containers are appropriate.[4]
-
Label Containers Clearly: As soon as you begin accumulating waste in a container, affix a hazardous waste label provided by your institution's EHS department. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (avoid abbreviations or formulas)
-
The approximate concentrations and volumes
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
-
3. Storage of Chemical Waste:
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory, at or near the point of generation.[1]
-
Secondary Containment: All liquid waste containers should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[3]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][3][5] Funnels should be removed and the container capped immediately after use.
4. Arranging for Waste Disposal:
-
Contact EHS for Pickup: Once a waste container is full, or if it has been in storage for an extended period (typically 6-12 months), arrange for its collection by your institution's EHS department.[1][6]
-
Do Not Dispose of in Regular Trash or Drains: Chemical waste, including small molecule inhibitors, must never be disposed of in the regular trash or poured down the sink.[3][5][6]
5. Disposal of Empty Containers:
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent.[2][6] The rinsate must be collected and disposed of as hazardous waste.[3][6]
-
Defacing Labels: Before disposing of a rinsed and empty container in the regular trash or glass disposal, all hazardous chemical labels must be completely removed or defaced.[3][6]
Data Presentation: Chemical Waste Log
Maintaining a detailed log of all chemical waste is a critical component of laboratory safety and regulatory compliance. The following table provides a template for tracking waste generated from experiments involving P-glycoprotein inhibitors.
| Waste Container ID | Compound Name(s) | Physical State (Solid/Liquid) | Concentration(s) | Quantity | Date Initiated | Date Full/Ready for Pickup |
| LW-ABC-001 | This compound in DMSO | Liquid | 10 mM | 500 mL | 2025-10-15 | 2025-11-07 |
| SW-ABC-001 | Gloves, Wipes | Solid | Trace | 1 kg | 2025-10-15 | 2025-11-07 |
Visualizing Disposal Workflows
To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and the logical relationships in chemical waste handling.
Caption: Workflow for the proper segregation and disposal of laboratory chemical waste.
Caption: Relationship between waste type and appropriate primary and secondary containment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
Prudent Safety Practices for Handling Novel ABCB1 Inhibitors
In the dynamic field of drug discovery, researchers frequently work with novel chemical compounds. While specific safety data for a compound designated "Abcb1-IN-1" is not publicly available, it is crucial to handle any new or uncharacterized substance with the utmost care, assuming it to be potentially hazardous. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling novel inhibitors of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein or multidrug resistance protein 1 (MDR1).
Immediate Safety and Handling Precautions
Given the unknown toxicological properties of a novel compound, a conservative approach to safety is mandatory. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A full complement of PPE should be worn at all times when handling the compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Given that no specific chemical compatibility data is available, consider double-gloving. Gloves should be inspected before use and changed frequently, especially if contaminated, torn, or punctured.
-
Body Protection: A fully buttoned lab coat should be worn. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or disposable coveralls.
-
Respiratory Protection: Work with the compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. If a fume hood is not available, a properly fitted respirator may be required, depending on the risk assessment.
General Handling Procedures:
-
Designated Area: All work with the novel inhibitor should be performed in a designated and clearly marked area within a laboratory.
-
Ventilation: All handling of the solid compound and preparation of solutions must be done in a chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not disposable, equipment should be thoroughly decontaminated after use.
-
Weighing: When weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to minimize the risk of generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
Emergency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Emergency Procedures:
-
Minor Spills: For a small spill of a solid, carefully scoop the material into a container for chemical waste. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent followed by soap and water.
-
Major Spills: Evacuate the area immediately. Alert others in the vicinity and contact your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan:
All waste containing the novel inhibitor, including unused compound, contaminated solutions, and disposable labware (e.g., gloves, pipette tips, paper towels), must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate waste containers. Do not mix with other waste streams unless instructed to do so by your EHS office.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the compound.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.
Quantitative Data Summary
As "this compound" is a placeholder for a novel compound, specific quantitative data is not available. Researchers should aim to characterize new compounds and summarize the information in a structured format for easy reference and risk assessment.
| Property | Value | Source/Method |
| Chemical Identity | ||
| IUPAC Name | To be determined | |
| CAS Number | To be determined | |
| Molecular Formula | To be determined | |
| Molecular Weight | To be determined | |
| Physical Properties | ||
| Appearance | e.g., White to off-white solid | Visual |
| Melting Point | To be determined | DSC/MPA |
| Solubility | e.g., Soluble in DMSO, Ethanol | Experimental |
| Safety Data | ||
| Acute Toxicity (LD50/LC50) | To be determined | |
| GHS Hazard Statements | Assume hazardous until proven otherwise | |
| GHS Precautionary Statements | Follow standard prudent practices |
Experimental Protocols Utilizing ABCB1 Inhibitors
Novel ABCB1 inhibitors would likely be evaluated in a variety of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport. Inhibitors are expected to modulate this activity.
Methodology:
-
Protein Source: Use purified, reconstituted human ABCB1 in proteoliposomes or membrane vesicles from cells overexpressing the transporter.
-
Assay Buffer: Prepare an ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 2 mM DTT, 5 mM sodium azide, 1 mM EGTA, 10 mM MgCl2).
-
Inhibitor Preparation: Prepare a stock solution of the novel inhibitor (e.g., in DMSO) and create a serial dilution to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the ABCB1-containing membranes/proteoliposomes with the assay buffer and the novel inhibitor at various concentrations. Include a positive control (e.g., verapamil) and a negative control (DMSO vehicle). Also, include a control with vanadate, a known inhibitor of P-type ATPases, to determine the ABCB1-specific ATPase activity.
-
Initiate Reaction: Start the reaction by adding ATP (e.g., 5 mM final concentration).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate-based assay. Read the absorbance at the appropriate wavelength (e.g., 880 nm).
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity for each inhibitor concentration. Plot the activity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT/WST-1) Assay for Reversal of Multidrug Resistance
This assay is used to determine if the novel inhibitor can sensitize multidrug-resistant cancer cells (which overexpress ABCB1) to a known ABCB1 substrate chemotherapeutic agent.
Methodology:
-
Cell Culture: Culture a multidrug-resistant cell line overexpressing ABCB1 (e.g., SW620/Ad300) and a corresponding parental (sensitive) cell line in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent that is an ABCB1 substrate (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the novel ABCB1 inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and read the absorbance (e.g., at 570 nm).
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance (e.g., at 450 nm).
-
-
Data Analysis: Normalize the absorbance readings to the untreated control cells to determine the percentage of cell viability. Plot the cell viability against the concentration of the chemotherapeutic agent to generate dose-response curves and calculate the IC50 values. A decrease in the IC50 of the chemotherapeutic agent in the presence of the novel inhibitor indicates reversal of multidrug resistance.
Visual Workflow for Handling Novel Chemical Compounds
The following diagram illustrates a standard workflow for the safe handling of a novel research chemical from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
